5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dinitro-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYARKBJAQYVUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key nitroaromatic compound. The primary synthesis pathway involves the direct electrophilic dinitration of its precursor, 1,2,3,4-tetrahydronaphthalene (tetralin). This guide details the underlying chemical principles, experimental protocols, and the logical workflow of the synthesis.
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-step process starting from naphthalene. The first step involves the catalytic hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene (tetralin). The subsequent and crucial step is the electrophilic aromatic substitution (nitration) of tetralin using a mixed acid nitrating agent.
Step 1: Hydrogenation of Naphthalene to Tetralin
The precursor, tetralin, is produced by the catalytic hydrogenation of naphthalene.[1] This process partially saturates one of the aromatic rings. While various catalysts can be employed, nickel catalysts are traditionally used.[1]
Step 2: Dinitration of 1,2,3,4-Tetrahydronaphthalene
The central reaction is the dinitration of the tetralin intermediate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as "mixed acid".
The aliphatic ring of tetralin is an activating group, directing the electrophilic substitution to the ortho and para positions of the aromatic ring. This regioselectivity leads to the formation of this compound as a major product. Early investigations into the nitration of tetralin by Schroeter in 1922 and subsequent, more detailed studies by Veselý and Kapp in 1931 laid the foundational understanding of this reaction.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages of the synthesis.
Synthesis of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
Synthesis of this compound
The following protocol is based on established principles of aromatic nitration.
Materials:
-
1,2,3,4-Tetrahydronaphthalene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared.
-
1,2,3,4-Tetrahydronaphthalene is added dropwise to the cooled mixed acid with continuous stirring, ensuring the temperature is maintained at a low level to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for a specified duration at a controlled temperature to allow for the dinitration to proceed.
-
Upon completion of the reaction, the mixture is carefully poured onto crushed ice, which causes the crude product to precipitate.
-
The solid product is collected by filtration and washed with cold water until the washings are neutral.
-
The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure this compound.
Data Presentation
Due to the lack of specific quantitative data in the available literature, the following table presents a generalized summary of the reaction parameters.
| Parameter | Step 1: Hydrogenation | Step 2: Dinitration |
| Starting Material | Naphthalene | 1,2,3,4-Tetrahydronaphthalene |
| Reagents | Hydrogen (H₂), Catalyst (e.g., Ni) | Conc. Nitric Acid, Conc. Sulfuric Acid |
| Solvent | Typically none | Sulfuric acid acts as solvent |
| Temperature | Elevated temperature | Low, controlled temperature (e.g., 0-10 °C) |
| Reaction Time | Variable | Variable |
| Product | 1,2,3,4-Tetrahydronaphthalene | This compound |
| Yield | High | Moderate to high |
| Purification | Distillation | Recrystallization |
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for the dinitration of tetralin.
Subsequent Reactions
The nitro groups in this compound are versatile functional handles. A primary subsequent reaction is the reduction of the nitro groups to form 5,7-diamino-1,2,3,4-tetrahydronaphthalene.[2] This diamine is a key intermediate for the synthesis of more complex polycyclic systems, for instance, through cyclization reactions with α-dicarbonyl compounds to form fused heterocyclic rings like quinoxalines.[2]
References
An In-Depth Technical Guide to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key nitroaromatic polycyclic hydrocarbon intermediate in organic synthesis. This document details its chemical identity, structural information, and key physicochemical properties. A detailed experimental protocol for its synthesis via the direct nitration of 1,2,3,4-tetrahydronaphthalene is provided, along with a protocol for its subsequent reduction to 5,7-diamino-1,2,3,4-tetrahydronaphthalene. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development, facilitating the use of this compound in the creation of more complex molecular architectures.
Chemical Identity and Structure
This compound is a dinitro derivative of tetralin. The presence of two nitro groups on the aromatic ring significantly influences its chemical reactivity, making it a versatile precursor in the synthesis of various heterocyclic and polycyclic compounds.
Chemical Structure:
(Note: This is a simplified 2D representation. The cyclohexyl ring is saturated.)
Table 1: Chemical Identifiers and Properties [1]
| Identifier | Value |
| CAS Number | 51522-30-6 |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.2 g/mol |
| Monoisotopic Mass | 222.06405680 |
| Topological Polar Surface Area | 91.6 Ų |
| Hydrogen Bond Acceptor Count | 4 |
| Complexity | 296 |
Synthesis and Reactivity
The primary route for the synthesis of this compound is the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[2] The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring susceptible to nucleophilic aromatic substitution.[2] Furthermore, the nitro groups are the primary sites of chemical reactivity and can be readily reduced to amino groups, providing a gateway to a wide range of further chemical transformations.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Acetic Anhydride
-
Ice
-
Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Magnesium Sulfate (anhydrous)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a mixture of concentrated sulfuric acid and acetic anhydride is prepared and cooled to -5 °C in an ice-salt bath.
-
1,2,3,4-Tetrahydronaphthalene is dissolved in dichloromethane and added to the cooled acid mixture.
-
Fuming nitric acid is added dropwise to the stirred solution, maintaining the temperature between -5 °C and 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours.
-
The reaction mixture is then slowly poured onto crushed ice with vigorous stirring.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield this compound.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Nitrating agents are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Experimental Protocol: Reduction to 5,7-Diamino-1,2,3,4-tetrahydronaphthalene
The reduction of the dinitro compound to the corresponding diamine is a key transformation that opens up avenues for the synthesis of complex polycyclic systems.[2]
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide solution (10 M)
-
Diethyl Ether
Procedure:
-
This compound is dissolved in ethanol in a round-bottom flask.
-
A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added to the flask.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and made strongly alkaline by the slow addition of 10 M sodium hydroxide solution.
-
The resulting precipitate is extracted with diethyl ether.
-
The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 5,7-diamino-1,2,3,4-tetrahydronaphthalene.
Characterization
The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques.
Table 2: Spectroscopic Characterization Methods
| Technique | Purpose |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To confirm the regiochemistry of the nitro groups and the overall molecular structure.[2] |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact molecular weight and elemental composition.[2] |
| Infrared (IR) Spectroscopy | To identify the characteristic functional groups, particularly the nitro groups. |
| X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms in a crystalline sample. |
Specific spectral data for this compound is not available in the public domain literature searched.
Logical Workflow and Synthetic Pathways
The synthesis and subsequent reactions of this compound can be represented as a logical workflow, highlighting its role as a key intermediate.
Caption: Synthetic pathway from tetralin to complex polycyclic systems.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its preparation via the direct nitration of tetralin and its subsequent reduction to the corresponding diamine provide a versatile platform for the construction of a wide array of complex molecular structures. This guide provides essential information and protocols to aid researchers in the effective utilization of this compound in their synthetic endeavors. Further research into the biological activities of derivatives of this compound may open new avenues for drug discovery and development.
References
Solubility of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a nitroaromatic polycyclic hydrocarbon of interest in various research and development sectors. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a framework for understanding and determining its solubility. It includes a theoretical estimation of solubility utilizing Hansen Solubility Parameters (HSP) derived from group contribution methods, a detailed experimental protocol for solubility determination via the shake-flask method coupled with gravimetric analysis, and visualizations of the experimental workflow.
Introduction
This compound is a derivative of tetralin, characterized by the presence of two nitro groups on the aromatic ring. These functional groups significantly influence the molecule's polarity and, consequently, its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, formulation development, and purification processes. This guide provides both predictive and experimental approaches to address the current data gap.
Predicted Solubility: Hansen Solubility Parameters
In the absence of experimental data, Hansen Solubility Parameters (HSP) offer a theoretical method to predict the miscibility of a solute in a solvent. The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference in their HSP values suggests a higher likelihood of solubility.
The HSP is composed of three parameters:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The values for this compound have been estimated using a group contribution method. The table below presents these estimated values alongside the known HSPs for a selection of common organic solvents.
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | 19.5 | 10.0 | 6.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Disclaimer: The HSP values for this compound are estimates and should be used as a predictive guide. Experimental verification is recommended.
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] This can be followed by gravimetric analysis to quantify the amount of dissolved solute.
Experimental Protocol: Shake-Flask Method and Gravimetric Analysis
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Evaporating dish
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Record the exact volume of the filtered saturated solution.
-
Transfer a precise volume of the filtrate to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood. Gentle heating may be applied if the solvent is not highly volatile, but care must be taken to avoid decomposition of the solute.
-
Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.
-
Cool the evaporating dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.
-
Record the final weight of the evaporating dish with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final weight.
-
Express the solubility in the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric methods.
Caption: Workflow for determining solubility via the shake-flask and gravimetric methods.
Logical Relationship in Solubility Prediction
The diagram below outlines the logical flow for assessing the solubility of this compound.
Caption: Logical workflow for assessing the solubility of the target compound.
Conclusion
References
Theoretical Yield in the Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical yield for the synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The primary synthetic route to this compound is the direct nitration of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. This process typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid. While the direct nitration of tetralin is documented, this guide presents a representative protocol and theoretical yield calculation due to the absence of a detailed, contemporary experimental procedure with specific yields in publicly accessible literature.
Core Concepts and Stoichiometry
The synthesis of this compound is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile, attacking the electron-rich aromatic ring of tetralin. The reaction proceeds in a stepwise manner, with the first nitration producing a mixture of mono-nitro isomers, followed by a second nitration to yield the dinitro product.
The balanced chemical equation for the overall reaction is:
C₁₀H₁₂ + 2 HNO₃ → C₁₀H₁₀N₂O₄ + 2 H₂O (1,2,3,4-tetrahydronaphthalene) + (Nitric Acid) → (this compound) + (Water)
To calculate the theoretical yield, the limiting reactant must be identified. This requires knowledge of the molar masses of the reactants and the stoichiometry of the reaction.
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 1,2,3,4-Tetrahydronaphthalene (Tetralin) | C₁₀H₁₂ | 132.20 |
| Nitric Acid | HNO₃ | 63.01 |
| This compound | C₁₀H₁₀N₂O₄ | 222.20[1] |
Representative Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the nitration of aromatic compounds. It is crucial to note that this is a generalized procedure and should be adapted and optimized under appropriate laboratory safety protocols.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to a measured volume of concentrated sulfuric acid with constant stirring. The addition should be performed cautiously to control the exothermic reaction.
-
Addition of Tetralin: While maintaining a low temperature (0-10 °C), add 1,2,3,4-tetrahydronaphthalene dropwise to the cold nitrating mixture with vigorous stirring. The rate of addition should be controlled to prevent a significant rise in temperature.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at a controlled low temperature for a specified period to ensure complete dinitration.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.
Example Calculation:
Assuming the following starting materials:
-
1,2,3,4-Tetrahydronaphthalene: 10.0 g
-
Concentrated Nitric Acid (70%): 20.0 mL (Density: 1.42 g/mL)
1. Calculate the moles of each reactant:
-
Moles of Tetralin = 10.0 g / 132.20 g/mol = 0.0756 mol
-
Mass of Nitric Acid = 20.0 mL * 1.42 g/mL = 28.4 g
-
Mass of pure HNO₃ = 28.4 g * 0.70 = 19.88 g
-
Moles of HNO₃ = 19.88 g / 63.01 g/mol = 0.315 mol
2. Determine the limiting reactant:
-
Stoichiometric ratio of Tetralin to HNO₃ is 1:2.
-
Moles of HNO₃ required for 0.0756 mol of Tetralin = 0.0756 mol * 2 = 0.1512 mol.
-
Since we have 0.315 mol of HNO₃, which is more than the required amount, 1,2,3,4-tetrahydronaphthalene is the limiting reactant.
3. Calculate the theoretical yield of the product:
-
The molar ratio of Tetralin to this compound is 1:1.
-
Moles of product = Moles of limiting reactant (Tetralin) = 0.0756 mol.
-
Theoretical Yield (mass) = Moles of product * Molar mass of product
-
Theoretical Yield = 0.0756 mol * 222.20 g/mol = 16.80 g
| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Moles | Limiting Reactant | Theoretical Moles of Product | Theoretical Yield (g) |
| 1,2,3,4-Tetrahydronaphthalene | 132.20 | 10.0 g | 0.0756 | Yes | 0.0756 | - |
| Nitric Acid (pure) | 63.01 | 19.88 g | 0.315 | No | - | - |
| This compound | 222.20 | - | - | - | 0.0756 | 16.80 |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Caption: Logical relationship between reactants, process, and products.
References
An In-Depth Technical Guide to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic polycyclic hydrocarbon, a class of compounds characterized by the presence of two nitro groups attached to a tetralin core.[1] This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound. It includes a historical perspective on its synthesis, detailed experimental protocols, and a summary of its known physicochemical properties. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge for researchers and professionals in drug development and related scientific fields.
Introduction and Historical Context
The exploration of dinitrotetrahydronaphthalenes dates back to the early 20th century, with foundational work on the nitration of tetralin (1,2,3,4-tetrahydronaphthalene) conducted by Schroeter in 1922.[1] This early research was crucial in understanding the principles of electrophilic substitution on the tetralin ring system.[1] Subsequent studies by Veselý and Kapp in 1931 further elaborated on the synthesis of di- and tri-nitro derivatives of tetralin.[1]
The primary route to synthesizing this compound is through the direct nitration of tetralin.[1] This process typically involves the use of a nitrating agent, such as a mixture of nitric and sulfuric acids, a common method for the nitration of aromatic compounds.[1] A significant challenge in these early syntheses was controlling the formation of various isomers and the subsequent separation of the desired 5,7-dinitro isomer from other products like the 6,8-isomer.[1] The purification methods at the time, such as fractional crystallization, were often laborious.[1]
Physicochemical Properties
This compound is a solid compound with the molecular formula C₁₀H₁₀N₂O₄ and a molecular weight of 222.2 g/mol .[2] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [2] |
| Molecular Weight | 222.2 g/mol | [2] |
| CAS Number | 51522-30-6 | [2] |
| Topological Polar Surface Area | 91.6 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through the electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). A generalized experimental protocol based on historical methods is outlined below.
Materials:
-
1,2,3,4-tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Diethyl ether
-
Ethanol
Procedure:
-
A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.
-
1,2,3,4-tetrahydronaphthalene is slowly added to the cooled acid mixture with constant stirring. The temperature should be carefully maintained to prevent runaway reactions.
-
After the addition is complete, the reaction mixture is stirred for a specified period, allowing for the dinitration to occur.
-
The reaction mixture is then poured onto crushed ice to precipitate the crude product.
-
The crude product is collected by filtration and washed with water to remove residual acids.
Purification
The crude product from the synthesis is typically a mixture of dinitro isomers. Purification can be achieved through fractional crystallization.
Procedure:
-
The crude dinitrotetralin is dissolved in a suitable solvent, such as ethanol.
-
The solution is slowly cooled to induce crystallization. The different isomers will have varying solubilities, allowing for their separation.
-
The crystals of the desired this compound are collected by filtration.
-
The process may need to be repeated to achieve a higher purity of the final product.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for confirming the regiochemistry of the nitro groups on the aromatic ring.[1] While specific spectral data for this compound is not readily available in the searched literature, a hypothetical representation of the expected signals is provided in the table below.
| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |
| Chemical Shift (ppm) | Assignment |
| ~8.5 | Aromatic CH |
| ~8.2 | Aromatic CH |
| ~3.0 | Benzylic CH₂ |
| ~2.0 | Aliphatic CH₂ |
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical progression from starting material to a purified and verified compound.
Potential Research Directions
The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical reactivity of the aromatic ring in this compound, making it susceptible to nucleophilic aromatic substitution reactions.[1] This reactivity opens up possibilities for the synthesis of a variety of derivatives.
References
Potential Research Areas for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic polycyclic hydrocarbon with a chemical structure that suggests potential for further chemical derivatization and exploration of its biological activities.[1] This technical guide provides a comprehensive overview of this compound, summarizing its known chemical properties and outlining potential avenues for future research. Due to the limited availability of specific experimental data for this exact molecule, this guide also presents generalized experimental protocols and predicted data to serve as a starting point for researchers. The key research opportunities lie in the synthesis of novel derivatives, the investigation of their potential as anticancer and anti-inflammatory agents, and the exploration of their toxicological profiles.
Introduction
This compound belongs to the class of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs).[1] While many nitro-PAHs are studied for their environmental and toxicological relevance, the specific isomer this compound remains largely unexplored, presenting a unique opportunity for fundamental and applied research.[1] The presence of two nitro groups on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold for chemical synthesis.[1] This guide will detail the synthesis, chemical properties, and potential research directions for this compound.
Chemical Properties and Synthesis
The primary route for the synthesis of this compound is the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] The nitro groups are the main sites of chemical reactivity, activating the aromatic ring for nucleophilic aromatic substitution and being susceptible to reduction.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [2] |
| Molecular Weight | 222.2 g/mol | [2] |
| CAS Number | 51522-30-6 | [2] |
| Topological Polar Surface Area | 91.6 Ų | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Synthesis
A general protocol for the nitration of tetralin can be adapted for the synthesis of this compound.
Experimental Protocol: Nitration of 1,2,3,4-Tetrahydronaphthalene (General Procedure)
Materials:
-
1,2,3,4-Tetrahydronaphthalene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid
-
Ice
-
Dichloromethane
-
Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (Silica gel)
Procedure:
-
Cool a mixture of concentrated sulfuric acid and acetic acid in a round-bottom flask to 0°C using an ice bath.
-
Slowly add concentrated nitric acid to the cooled mixture with constant stirring.
-
Add 1,2,3,4-tetrahydronaphthalene dropwise to the nitrating mixture, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for a specified time to ensure complete reaction.
-
Pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to isolate the dinitro isomers.
Note: This is a generalized procedure. The specific stoichiometry, reaction times, and purification methods would need to be optimized for the desired 5,7-dinitro isomer.
Spectroscopic Data (Predicted)
Table 2: Experimental ¹³C and ¹H NMR Chemical Shifts for 1,2,3,4-Tetrahydronaphthalene in CDCl₃
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C1, C4 | 29.600 | 2.768 |
| C2, C3 | 23.429 | 1.795 |
| C4a, C8a | 137.342 | - |
| C5, C8 | 129.342 | 7.067 |
| C6, C7 | 125.610 | 7.067 |
Source:[3]
Potential Research Areas
Derivatization and Synthesis of Novel Heterocyclic Compounds
The reduction of the nitro groups in this compound yields 5,7-diamino-1,2,3,4-tetrahydronaphthalene, a key intermediate for the synthesis of more complex polycyclic systems.[1] A significant research avenue is the reaction of this diamine with α-dicarbonyl compounds to form novel quinoxaline derivatives.[1]
Experimental Workflow: Synthesis of Quinoxaline Derivatives
Caption: A logical workflow for the synthesis of novel quinoxaline derivatives.
Biological Activity Screening
Nitro-PAHs are known to exhibit mutagenic and carcinogenic properties.[2][4] However, various tetrahydronaphthalene derivatives have shown promising anticancer activity. This suggests that derivatives of this compound could be investigated for their cytotoxic effects against cancer cell lines.
Hypothetical Signaling Pathway: Induction of Apoptosis
Caption: A potential mechanism of action for anticancer activity.
Some tetrahydronaphthalene derivatives have been reported to possess anti-inflammatory properties by inhibiting nitric oxide production. Furthermore, certain alkaloids with a tetrahydropyridine structure, which has some similarity to the tetrahydronaphthalene core, have shown neuroprotective effects. These findings suggest that derivatives of this compound could be screened for their potential anti-inflammatory and neuroprotective activities.
In Silico Toxicity Prediction
Given the known toxicity of some nitro-PAHs, an important preliminary research area is the in silico prediction of the toxicological profile of this compound and its derivatives.[5] Computational tools can be used to estimate properties such as mutagenicity, carcinogenicity, and acute toxicity, guiding the selection of less toxic candidates for further development.[6][7][8]
Logical Relationship: In Silico Toxicity Assessment
Caption: A workflow for assessing potential toxicity using computational methods.
Conclusion and Future Directions
This compound represents a largely untapped chemical scaffold with significant potential for the development of novel compounds. The presence of two reactive nitro groups provides a handle for extensive chemical modification. Future research should focus on:
-
Optimized Synthesis: Developing a detailed and optimized synthetic protocol for this compound and its diamino derivative.
-
Characterization: Obtaining comprehensive experimental spectroscopic data (NMR, IR, MS) for the title compound and its derivatives.
-
Library Synthesis: Creating a diverse library of derivatives, particularly quinoxalines and other heterocyclic systems.
-
Biological Screening: Systematically evaluating the synthesized compounds for their anticancer, anti-inflammatory, and neuroprotective properties.
-
Toxicological Evaluation: Combining in silico predictions with in vitro and in vivo toxicological studies to assess the safety profile of promising lead compounds.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound and its derivatives for applications in medicinal chemistry and drug discovery.
References
- 1. This compound | 51522-30-6 | Benchchem [benchchem.com]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. researchgate.net [researchgate.net]
- 4. [Distribution, formation, carcinogenic and mutagenic activities of nitro derivatives of polycyclic aromatic hydrocarbons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of Polycyclic Aromatic Hydrocarbons and Nitro-Derived in Respirable Airborne Particulate Matter Collected from Urban Areas of Rio de Janeiro (Brazil) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]
An In-depth Technical Guide to the Dinitration of Tetralin via Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reaction for the dinitration of tetralin (1,2,3,4-tetrahydronaphthalene). It covers the core principles of the reaction, including the regioselectivity of both the initial and subsequent nitration steps, and presents available experimental data. This document is intended to serve as a valuable resource for professionals in research and drug development who are working with nitrated tetralin derivatives.
Introduction to Electrophilic Aromatic Substitution in Tetralin
Tetralin possesses a bicyclic structure with one aromatic ring and one saturated cycloalkane ring. The aromatic ring is susceptible to electrophilic attack, similar to other substituted benzenes. The saturated ring, being an alkyl substituent, acts as an activating group and directs incoming electrophiles to the ortho and para positions of the aromatic ring. In the case of tetralin, the positions ortho to the fused ring are C5 and C8, while the para positions are C6 and C7. Due to steric hindrance from the adjacent saturated ring, substitution at the C5 and C8 positions is generally less favored than at the C6 and C7 positions.
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. It typically involves the reaction of the aromatic compound with a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.
Mononitration of Tetralin: The Precursor to Dinitration
The first step towards dinitration is the introduction of a single nitro group onto the tetralin ring. The nitration of tetralin yields a mixture of two primary isomers: 5-nitrotetralin and 6-nitrotetralin.
Table 1: Products of Mononitration of Tetralin
| Product Name | Position of Nitro Group |
| 5-Nitrotetralin | C5 (ortho) |
| 6-Nitrotetralin | C6 (para) |
The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. However, a detailed experimental protocol with quantitative yields for the mononitration of tetralin is not extensively reported in readily available literature.
Dinitration of Tetralin: Regioselectivity and Isomer Formation
The introduction of a second nitro group onto the nitrotetralin ring is governed by the directing effect of the existing nitro group. The nitro group is a strong deactivating group and a meta-director. Therefore, the second nitration is expected to occur at the positions meta to the first nitro group.
-
Nitration of 5-Nitrotetralin: The nitro group at the C5 position will direct the incoming nitronium ion to the C7 position (meta). This would lead to the formation of 5,7-dinitrotetralin .
-
Nitration of 6-Nitrotetralin: The nitro group at the C6 position will direct the incoming nitronium ion to the C8 position (one of the meta positions). This would result in the formation of 6,8-dinitrotetralin .
Based on these directing effects, the primary products expected from the dinitration of tetralin are 5,7-dinitrotetralin and 6,8-dinitrotetralin.
A study on the nitration of a related compound, 5-hydroxy-1-tetralone, provides some insight into the potential for dinitration. Under refluxing conditions with nitric acid in acetic acid, 6,8-dinitro-5-hydroxy-1-tetralone was isolated, supporting the feasibility of introducing two nitro groups in a meta relationship on the tetralin aromatic ring.
Experimental Protocols
General Experimental Protocol for Aromatic Nitration:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. The molar ratio of nitric acid to sulfuric acid is typically in the range of 1:1 to 1:2.
-
Reaction Setup: Dissolve tetralin (or the mononitrated tetralin intermediate) in a suitable inert solvent, such as dichloromethane or chloroform, in a separate reaction flask cooled in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the aromatic compound while maintaining a low temperature (typically 0-10 °C) and vigorous stirring. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Note: This is a generalized procedure and the specific conditions (e.g., reaction time, temperature, and stoichiometry of reagents) will need to be optimized for the dinitration of tetralin to maximize the yield of the desired dinitro isomers.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain regarding the yields and isomer ratios for the dinitration of tetralin. Further experimental work is required to determine these parameters. The following table is provided as a template for recording such data once it becomes available.
Table 2: Hypothetical Data for Dinitration of Tetralin
| Starting Material | Nitrating Agent | Reaction Conditions | Product(s) | Isomer Ratio | Total Yield (%) |
| Tetralin | HNO₃/H₂SO₄ | [Specify Temp, Time] | 5,7-Dinitrotetralin, 6,8-Dinitrotetralin | [Specify Ratio] | [Specify Yield] |
| 5-Nitrotetralin | HNO₃/H₂SO₄ | [Specify Temp, Time] | 5,7-Dinitrotetralin | N/A | [Specify Yield] |
| 6-Nitrotetralin | HNO₃/H₂SO₄ | [Specify Temp, Time] | 6,8-Dinitrotetralin | N/A | [Specify Yield] |
Visualizations
Signaling Pathway for Dinitration of Tetralin
The following diagram illustrates the electrophilic aromatic substitution pathway for the dinitration of tetralin.
Caption: Dinitration pathway of tetralin via electrophilic aromatic substitution.
Experimental Workflow for Dinitration of Tetralin
The following diagram outlines a general experimental workflow for the synthesis and analysis of dinitrotetralin.
Caption: General experimental workflow for the dinitration of tetralin.
Conclusion
The dinitration of tetralin through electrophilic aromatic substitution is a feasible synthetic route, primarily expected to yield 5,7-dinitrotetralin and 6,8-dinitrotetralin. The regioselectivity is dictated by the activating nature of the alkyl ring in the first nitration and the meta-directing effect of the nitro group in the second nitration. While a detailed and optimized experimental protocol with quantitative data is not extensively documented, the general principles of aromatic nitration provide a solid foundation for developing such a procedure. This guide serves as a starting point for researchers and professionals, highlighting the theoretical basis and providing a framework for the practical synthesis and analysis of dinitrotetralin derivatives. Further experimental investigation is necessary to fully elucidate the reaction kinetics, isomer distribution, and optimal conditions for this transformation.
Stability and Storage of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available data exists for the specific stability and storage conditions of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The following guide is based on the known properties of the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), and general principles for the handling of nitroaromatic and energetic materials. Researchers should always perform a thorough risk assessment and handle this compound with extreme caution.
Introduction
This compound is a nitroaromatic polycyclic hydrocarbon. The presence of two nitro groups on the tetralin core significantly influences its chemical properties, suggesting it should be handled as a potentially energetic and reactive compound. The electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack and can contribute to thermal instability. This guide provides a summary of anticipated stability concerns and recommended storage practices.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄ | N/A |
| Molecular Weight | 222.2 g/mol | N/A |
| Appearance | Predicted to be a solid | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Predicted to be poorly soluble in water; soluble in organic solvents. | N/A |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, and the presence of other chemical agents. Nitroaromatic compounds, in general, are known to be sensitive to heat and light, and can undergo decomposition.
Thermal Stability
Nitroaromatic compounds can be thermally sensitive and may decompose exothermically. The presence of multiple nitro groups can lower the decomposition temperature. While specific data for this compound is unavailable, it should be treated as a potentially thermally labile compound.
General Thermal Stability of Nitroaromatic Compounds:
| Condition | Potential Outcome |
| Elevated Temperatures | Decomposition, potentially leading to the release of nitrogen oxides and other toxic gases. In confined spaces, rapid decomposition can lead to pressure buildup. |
| Prolonged Heating | Increased rate of degradation. |
Photostability
Many nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are susceptible to photodegradation.[1] Exposure to ultraviolet (UV) radiation can lead to the transformation of the compound, potentially forming other hazardous substances.[1]
General Photostability of Nitro-PAHs:
| Condition | Potential Outcome |
| Exposure to Sunlight/UV Light | Photodegradation, leading to the formation of various byproducts. The rate of degradation can be influenced by the medium in which the compound is dissolved.[2] |
Chemical Stability and Incompatibilities
The parent compound, tetralin, is known to form explosive peroxides upon prolonged exposure to air. This reactivity may be altered by the presence of nitro groups, but caution is warranted. Nitroaromatic compounds are generally incompatible with strong oxidizing and reducing agents.
Summary of Potential Incompatibilities:
| Incompatible Material | Potential Hazard |
| Strong Oxidizing Agents | Vigorous or explosive reaction. |
| Strong Reducing Agents | Can lead to the formation of potentially hazardous amino compounds. |
| Strong Bases | May cause decomposition or unwanted reactions. |
| Heat, Sparks, and Open Flames | Increased risk of thermal decomposition and potential for ignition. |
Recommended Storage and Handling Conditions
Given the potential hazards associated with this compound, strict storage and handling protocols are essential.
Recommended Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry, well-ventilated area, away from heat sources. Refrigerated storage (2-8 °C) is recommended to minimize degradation. |
| Light | Protect from light. Store in amber glass vials or other light-resistant containers. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or peroxide formation. |
| Container | Use tightly sealed, robust containers. For solids, ensure the container is appropriate for potentially energetic materials. |
| Segregation | Store separately from incompatible materials, particularly strong oxidizing and reducing agents, acids, and bases.[3][4] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Avoid all sources of ignition, including open flames, sparks, and hot surfaces. Use of intrinsically safe equipment may be necessary.
-
Static Discharge: Take precautions to prevent static discharge.
-
Spills: In case of a spill, avoid generating dust. Carefully collect the material using non-sparking tools and place it in a designated waste container.
Experimental Protocols: General Stability Assessment
While specific experimental data for this compound is not available, the following outlines a general protocol for assessing the stability of a new chemical entity, which can be adapted for this compound.
Forced Degradation Study Protocol:
-
Objective: To identify potential degradation pathways and degradation products of the compound under various stress conditions.
-
Materials:
-
This compound
-
High-purity solvents (e.g., acetonitrile, methanol)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Deionized water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
-
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Evaluation: Quantify the amount of parent compound remaining and identify and characterize any significant degradation products.
-
Visualizations
The following diagrams illustrate key conceptual workflows related to the stability and handling of this compound.
Caption: Workflow for assessing the chemical stability of a new compound.
Caption: Logical workflow for the safe handling of potentially energetic compounds.
References
Methodological & Application
Application Notes and Protocols for the Nitration of 1,2,3,4-Tetrahydronaphthalene
Introduction
The nitration of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin, is a significant electrophilic aromatic substitution reaction utilized in the synthesis of various chemical intermediates. These nitro-substituted tetralins are valuable precursors for the production of dyes, pharmaceuticals, and other fine chemicals. The reaction typically proceeds via the introduction of a nitro group (-NO₂) onto the aromatic ring of the tetralin molecule. The regioselectivity of this reaction is a critical aspect, with substitution occurring predominantly at the 5- and 6-positions, leading to the formation of 5-nitro-1,2,3,4-tetrahydronaphthalene and 6-nitro-1,2,3,4-tetrahydronaphthalene. The distribution of these isomers is influenced by the reaction conditions and the nitrating agent employed. Careful control of parameters such as temperature and the choice of reagents is essential to achieve desired product yields and selectivity.
Data Presentation
A summary of representative quantitative data for the nitration of tetralin and its derivatives is presented below. This table highlights the influence of different nitrating agents and reaction conditions on product yields.
| Entry | Substrate | Nitrating Agent/Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Reference |
| 1 | Tetralin | HNO₃/AcOH | 70-80 | 2 hours | 5-Nitrotetralin and 6-Nitrotetralin | Not specified individually | [1] |
| 2 | 1-Tetralone | H₂SO₄/HNO₃ | -15 to ambient | 45 minutes | 7-Nitro-1-tetralone, 5-Nitro-1-tetralone | 55, 26 | [1] |
| 3 | 1-Tetralone | Fuming HNO₃ | < 8 | Not specified | 7-Nitro-1-tetralone | Not specified (exclusive product) | [1] |
| 4 | 6-Methoxy-1-tetralone | H₂SO₄/HNO₃ in Acetone | 0 | 6 hours | 7-Nitro and 5-Nitro isomers | 30, 35 | [1] |
| 5 | 6-Methoxy-1-tetralone | HNO₃/AcOH in Ac₂O | 0 to ambient | 20 hours | 6-Nitro and 8-Nitro isomers | 1:1 ratio | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the nitration of 1,2,3,4-tetrahydronaphthalene, based on established procedures for similar aromatic compounds.
Protocol 1: Nitration of Tetralin using a Mixture of Nitric Acid and Sulfuric Acid
This protocol is a standard method for the nitration of aromatic compounds.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (HNO₃, 68-70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1,2,3,4-tetrahydronaphthalene. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the cooled and stirring tetralin solution. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The resulting mixture of 5-nitro- and 6-nitro-1,2,3,4-tetrahydronaphthalene can be separated by column chromatography on silica gel.
Protocol 2: Nitration of Tetralin using Nitric Acid in Acetic Anhydride
This method offers an alternative to the use of strong sulfuric acid.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place 1,2,3,4-tetrahydronaphthalene and acetic anhydride in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the mixture to -10 °C using an ice-salt bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the stirring solution, ensuring the temperature is maintained below -5 °C.
-
Reaction: After the addition, allow the reaction to stir at -10 °C for an additional 30 minutes.
-
Workup: Pour the reaction mixture into a beaker containing ice and water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the nitro isomers.
Mandatory Visualization
Caption: Workflow for the nitration of 1,2,3,4-tetrahydronaphthalene.
References
Application Notes and Protocols: 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene as a versatile chemical intermediate in the synthesis of complex heterocyclic systems with potential applications in drug discovery. Detailed experimental protocols for its synthesis and subsequent transformation into bioactive scaffolds are provided below.
Introduction
This compound is a nitroaromatic polycyclic hydrocarbon characterized by a tetralin core with two nitro groups at the 5 and 7 positions.[1] The strong electron-withdrawing nature of these nitro groups significantly influences the chemical reactivity of the aromatic ring, making it a valuable precursor in organic synthesis.[1] The primary utility of this compound lies in the chemical reactivity of its nitro functionalities, which can be readily reduced to form the corresponding diamine.[1] This resulting 5,7-diamino-1,2,3,4-tetrahydronaphthalene serves as a key building block for the synthesis of more complex polycyclic and heterocyclic structures, particularly fused quinoxalines, which are known to exhibit a wide range of biological activities.[2][3][4][5]
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 222.20 g/mol |
| CAS Number | 51522-30-6 |
| Appearance | (Not specified, likely a solid) |
| Solubility | (Expected to be soluble in common organic solvents) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin), a method investigated as early as 1922 by Schroeter and further explored by Veselý and Kapp in 1931.[1]
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Ethanol
-
Dichloromethane
-
Sodium Bicarbonate Solution (5%)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, place 100 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 50 mL of fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the nitrating mixture has been prepared and cooled, add 20 g of 1,2,3,4-tetrahydronaphthalene dropwise from the dropping funnel. Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A precipitate of crude this compound will form.
-
Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain purified this compound.
-
For further purification, the product can be dissolved in dichloromethane, washed with 5% sodium bicarbonate solution and then with water, dried over anhydrous magnesium sulfate, and the solvent evaporated.
Expected Yield: The yield of this reaction can vary, but yields in the range of 60-70% are typically reported for similar dinitration reactions.
Protocol 2: Reduction of this compound to 5,7-Diamino-1,2,3,4-tetrahydronaphthalene
The reduction of the nitro groups is a crucial step in utilizing this compound as an intermediate.[1] Catalytic hydrogenation is a common and efficient method for this transformation.
Materials:
-
This compound
-
Ethanol
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas
-
Parr Hydrogenation Apparatus (or similar)
Procedure:
-
In the reaction vessel of a Parr hydrogenation apparatus, dissolve 10 g of this compound in 150 mL of ethanol.
-
Carefully add 1 g of 10% Palladium on Carbon catalyst to the solution.
-
Seal the apparatus and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 4-6 hours.
-
Once the hydrogen uptake ceases, depressurize the apparatus and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 5,7-Diamino-1,2,3,4-tetrahydronaphthalene.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Expected Yield: Catalytic hydrogenation of nitro compounds to amines is generally a high-yielding reaction, with expected yields often exceeding 90%.
Protocol 3: Synthesis of Fused Quinoxalines from 5,7-Diamino-1,2,3,4-tetrahydronaphthalene
The resulting diamine is a valuable precursor for creating complex polycyclic systems, such as quinoxalines, by reacting it with α-dicarbonyl compounds.[1] Quinoxaline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][5]
Materials:
-
5,7-Diamino-1,2,3,4-tetrahydronaphthalene
-
An α-dicarbonyl compound (e.g., Benzil, Glyoxal)
-
Ethanol or Acetic Acid
-
Reflux Condenser
Procedure:
-
In a round-bottom flask, dissolve 5 g of 5,7-Diamino-1,2,3,4-tetrahydronaphthalene in 100 mL of ethanol or acetic acid.
-
Add an equimolar amount of the desired α-dicarbonyl compound (e.g., 5.6 g of Benzil) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.
Expected Yield: The condensation reaction to form quinoxalines is generally efficient, with yields typically ranging from 70-90%.
Application in Drug Discovery
The synthesis of fused quinoxaline derivatives from this compound opens avenues for the development of novel therapeutic agents. The broad spectrum of biological activities associated with the quinoxaline scaffold makes these derivatives attractive candidates for screening in various disease models. Researchers can systematically modify the α-dicarbonyl component to generate a library of novel compounds for structure-activity relationship (SAR) studies.
Visualizations
Caption: Synthetic pathway from 1,2,3,4-tetrahydronaphthalene to fused quinoxalines.
References
- 1. This compound | 51522-30-6 | Benchchem [benchchem.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Dinitrotetralin Derivatives in Materials Science: An Analogical Overview
Researchers, scientists, and drug development professionals exploring the field of energetic materials and advanced polymers may find interest in the potential applications of dinitrotetralin derivatives. However, a comprehensive review of current scientific literature and patent databases reveals a notable absence of specific research on the applications of dinitrotetralin derivatives in materials science. This suggests that this particular class of compounds remains a largely unexplored area of research.
In the absence of direct data, an examination of structurally analogous compounds, specifically dinitronaphthalene derivatives, can provide valuable insights into the potential properties and applications of dinitrotetralin derivatives. Naphthalene, being the aromatic core of tetralin, shares significant structural and chemical similarities. Therefore, the documented applications of dinitronaphthalenes in materials science, particularly as energetic materials, can serve as a predictive framework for the potential utility of dinitrotetralin derivatives.
Potential Application as Energetic Materials
Nitroaromatic compounds, characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring, are a well-established class of energetic materials.[1][2][3] The strong electron-withdrawing nature of the nitro group contributes to the thermal stability and explosive properties of these molecules.[3] Compounds such as 2,4,6-trinitrotoluene (TNT) and dinitrotoluenes (DNT) are common examples of nitroaromatic explosives.[2][4]
The synthesis and characterization of various dinitronaphthalene isomers have been reported, with some isomers being investigated for their explosive properties.[5] For instance, the synthesis of 2,6-dinitronaphthalene has been described through the diazotization of 2,6-diaminonaphthalene followed by treatment with sodium nitrite in the presence of a copper salt.[5] The investigation of dinitronaphthalene isomers has included studies on their nitration to form tri- and tetra-nitronaphthalenes, which are expected to possess even greater energetic properties.[5]
Given the structural similarity, dinitrotetralin derivatives could theoretically be synthesized and explored as energetic materials. The hydrogenation of one of the aromatic rings in naphthalene to form tetralin might influence the energetic performance, potentially affecting density, oxygen balance, and sensitivity.
Hypothetical Experimental Workflow for Synthesis and Characterization
Should research into dinitrotetralin derivatives as energetic materials be undertaken, a logical experimental workflow could be proposed. This would involve the synthesis of dinitrotetralin isomers followed by a thorough characterization of their energetic and safety properties.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitro compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Determination of nitroaromatic and nitramine type energetic materials in synthetic and real mixtures by cyclic voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Catalytic Hydrogenation for the Synthesis of 5,7-Diamino-1,2,3,4-tetrahydronaphthalene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the reduction of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene to 5,7-Diamino-1,2,3,4-tetrahydronaphthalene. The primary method described is catalytic hydrogenation, a widely used and efficient technique for the reduction of nitroaromatic compounds.[1][2] The resulting 5,7-diamino-1,2,3,4-tetrahydronaphthalene is a valuable intermediate for the synthesis of more complex polycyclic systems.[1] This protocol includes a step-by-step procedure, a summary of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility.
Introduction
This compound is a nitroaromatic polycyclic hydrocarbon.[1] The presence of two electron-withdrawing nitro groups significantly influences the reactivity of the aromatic ring, making the reduction of these groups a key synthetic transformation.[1] The resulting diamine serves as a versatile building block in medicinal chemistry and materials science. This protocol details a standard catalytic hydrogenation procedure for this conversion.
Data Presentation
The following tables summarize the key quantitative data for the reactant and the expected product.
Table 1: Physicochemical Properties of Reactant and Product
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactant | This compound | 51522-30-6 | C₁₀H₁₀N₂O₄ | 222.20[1][3] |
| Product | 5,7-Diamino-1,2,3,4-tetrahydronaphthalene | N/A | C₁₀H₁₄N₂ | 162.23 |
Table 2: Typical Reaction Parameters for Catalytic Hydrogenation
| Parameter | Value | Notes |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% loading is typical. |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | High purity, anhydrous. |
| Hydrogen Source | H₂ gas | Typically at 1-4 atm (balloon or Parr apparatus). |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | >90% | Yields can vary based on scale and purity of starting material. |
Experimental Protocol
This protocol describes the reduction of this compound on a laboratory scale.
3.1 Materials and Equipment
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogen gas (H₂) cylinder or generator
-
Nitrogen (N₂) or Argon (Ar) gas for inerting
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., Parr shaker or a two-neck flask with a balloon)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
3.2 Step-by-Step Procedure
-
Reaction Setup: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under a gentle stream of nitrogen or argon.
-
Inerting the System: Seal the flask and purge the system with nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen using a balloon or set the desired pressure on a Parr apparatus (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC (a common mobile phase would be a mixture of hexane and ethyl acetate). The product, being more polar, will have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully purge the reaction vessel with nitrogen or argon to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of ethanol to recover any residual product. Caution: The palladium catalyst on the filter pad can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and quench it carefully with water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5,7-Diamino-1,2,3,4-tetrahydronaphthalene.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the reduction of this compound.
Caption: Workflow for the catalytic hydrogenation of this compound.
References
Application Notes and Protocols for the Analytical Characterization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dinitro-1,2,3,4-tetrahydronaphthalene is a nitroaromatic compound with potential applications in chemical synthesis and materials science. Its characterization is crucial for confirming its identity, purity, and for understanding its chemical properties. This document provides detailed application notes and protocols for the analytical characterization of this compound using various instrumental techniques.
Molecular and Chemical Properties
A summary of the key molecular and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₄[1][2] |
| Molecular Weight | 222.20 g/mol [2] |
| Exact Mass | 222.0641 g/mol |
| Appearance | Pale yellow solid (predicted) |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, acetone, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water (predicted). |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the regiochemistry of the nitro groups and the structure of the tetralin framework.[1]
3.1.1. ¹H NMR Spectroscopy
-
Objective: To identify and assign the chemical shifts and coupling constants of the protons in the molecule.
-
Predicted Spectral Data: The presence of two electron-withdrawing nitro groups on the aromatic ring will cause a downfield shift of the aromatic protons. The aliphatic protons of the tetralin core will appear further upfield.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.5 - 8.7 | d | ~2.5 |
| H-8 | 8.3 - 8.5 | d | ~2.5 |
| H-1, H-4 | 2.8 - 3.0 | t | ~6.0 |
| H-2, H-3 | 1.8 - 2.0 | m | - |
3.1.2. Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
3.1.3. ¹³C NMR Spectroscopy
-
Objective: To identify the chemical shifts of the carbon atoms in the molecule.
-
Predicted Spectral Data: The aromatic carbons bearing the nitro groups will be significantly deshielded and appear at a lower field.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5, C-7 | 145 - 150 |
| C-4a, C-8a | 135 - 140 |
| C-6, C-8 | 120 - 125 |
| C-1, C-4 | 25 - 30 |
| C-2, C-3 | 20 - 25 |
3.1.4. Experimental Protocol: ¹³C NMR
-
Sample Preparation: Dissolve 20-30 mg of the compound in approximately 0.7 mL of CDCl₃.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 1D carbon with proton decoupling.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.[1]
-
Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern.
-
Expected Data: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the exact mass of the compound.
| Technique | Ion | Expected m/z |
| HRMS (ESI+) | [M+H]⁺ | 223.0713 |
| HRMS (EI) | [M]⁺ | 222.0641 |
3.2.1. Experimental Protocol: HRMS (ESI-QTOF)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like acetonitrile or methanol.
-
Instrument: A quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3-4 kV.
-
Sampling Cone Voltage: 20-40 V.
-
Source Temperature: 100-120 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: 50-500 m/z.
-
-
Data Analysis: Determine the accurate mass of the parent ion and calculate the elemental composition.
Infrared (IR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the molecule.
-
Predicted Spectral Data: The IR spectrum will show characteristic absorption bands for the nitro groups and the aromatic and aliphatic C-H bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Asymmetric NO₂ Stretch | 1550 - 1515 |
| Symmetric NO₂ Stretch | 1360 - 1335 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C-N Stretch | 870 - 830 |
3.3.1. Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify and assign the characteristic absorption bands.
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties of the compound.
-
Predicted Spectral Data: The presence of the dinitro-aromatic system is expected to result in strong absorption in the UV region.
| Solvent | Predicted λmax (nm) |
| Ethanol or Acetonitrile | 250 - 280 and 300 - 340 |
3.4.1. Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a UV-grade solvent such as ethanol or acetonitrile.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and to develop a quantitative analytical method.
-
Method Parameters (starting point):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
4.1.1. Experimental Protocol: HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in the mobile phase. Dilute as necessary to obtain a suitable concentration for analysis.
-
Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Analysis: Determine the retention time and calculate the peak area to assess purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To analyze for volatile impurities and to confirm the molecular weight.
-
Method Parameters (starting point):
| Parameter | Condition |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Energy | 70 eV |
| Mass Range | 40-450 amu |
4.2.1. Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument: A GC system coupled to a mass spectrometer.
-
Analysis: Inject the sample into the GC. The separated components will be introduced into the MS for detection.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum.
Experimental Workflows (Graphviz Diagrams)
References
Application Notes and Protocols for the Derivatization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a versatile building block for the synthesis of complex polycyclic systems. The primary focus is on the reduction of the nitro groups to form the key intermediate, 5,7-diamino-1,2,3,4-tetrahydronaphthalene, and its subsequent conversion into novel heterocyclic structures.
Introduction
This compound is a nitroaromatic hydrocarbon with a tetralin core. The two nitro groups are the most reactive sites, making them ideal handles for introducing further functionality. The strong electron-withdrawing nature of the nitro groups activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution. However, the most common and versatile derivatization strategy is the reduction of the nitro groups to primary amines.[1] This transformation yields 5,7-diamino-1,2,3,4-tetrahydronaphthalene, a crucial precursor for the synthesis of a variety of derivatives, including fused heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Core Derivatization Strategy: Reduction of Nitro Groups
The conversion of this compound to 5,7-diamino-1,2,3,4-tetrahydronaphthalene is the foundational step for most further synthetic explorations. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Catalytic Hydrogenation
This protocol outlines a standard procedure for the reduction of this compound using a palladium-on-carbon catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or a similar filter aid)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-10 MPa) and maintain vigorous stirring.[2]
-
The reaction is typically carried out at a temperature between 160-240°C for 2-10 hours.[2] Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5,7-diamino-1,2,3,4-tetrahydronaphthalene.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | 5,7-diamino-1,2,3,4-tetrahydronaphthalene |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| H₂ Pressure | 2-10 MPa[2] |
| Temperature | 160-240°C[2] |
| Reaction Time | 2-10 hours[2] |
| Typical Yield | >90% (estimated) |
Further Synthesis: Formation of Quinoxaline Derivatives
The resulting 5,7-diamino-1,2,3,4-tetrahydronaphthalene is a valuable intermediate for the synthesis of fused heterocyclic systems. A prominent example is its reaction with α-dicarbonyl compounds to form quinoxaline derivatives.[1] Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.
Experimental Protocol: Synthesis of a Tetrahydronaphtho[5,6-g]quinoxaline
This protocol describes the synthesis of a quinoxaline derivative by the condensation of 5,7-diamino-1,2,3,4-tetrahydronaphthalene with an α-dicarbonyl compound.
Materials:
-
5,7-diamino-1,2,3,4-tetrahydronaphthalene
-
An α-dicarbonyl compound (e.g., benzil, glyoxal)
-
Ethanol or acetic acid
-
Reflux apparatus
Procedure:
-
Dissolve 5,7-diamino-1,2,3,4-tetrahydronaphthalene in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add an equimolar amount of the α-dicarbonyl compound to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Quantitative Data:
The synthesis of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds is a well-established and generally high-yielding reaction.
| Parameter | Value |
| Starting Material 1 | 5,7-diamino-1,2,3,4-tetrahydronaphthalene |
| Starting Material 2 | α-Dicarbonyl compound |
| Product | Tetrahydronaphtho[5,6-g]quinoxaline derivative |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | Typically a few hours |
| Typical Yield | High |
Experimental Workflow and Signaling Pathways
The derivatization of this compound provides a pathway to novel compounds that can be screened for biological activity. The general workflow involves synthesis, purification, characterization, and subsequent biological evaluation.
Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.
The synthesized quinoxaline derivatives can be investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. For instance, some quinoxaline derivatives have been shown to induce apoptosis through mitochondrial and caspase-3 dependent pathways.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. This nitroaromatic polycyclic hydrocarbon is of interest in various fields of chemical research.[1] The proposed method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, and UV detection. This application note serves as a comprehensive guide for establishing a robust and reliable analytical method.
Introduction
This compound is a nitroaromatic compound with a molecular formula of C₁₀H₁₀N₂O₄ and a molecular weight of 222.2 g/mol .[1][2] The presence of two nitro groups significantly influences its chemical properties, making it a subject of interest in synthetic and analytical chemistry.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution and sensitivity. This document outlines a systematic approach to developing an efficient HPLC method for its analysis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 222.2 g/mol | [1][2] |
| Class | Nitroaromatic Polycyclic Hydrocarbon | [1] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Deionized water (18.2 MΩ·cm)
-
HPLC-grade formic acid (optional, for mobile phase modification)
Instrumentation and Chromatographic Conditions
The initial chromatographic conditions for method development are outlined in Table 2. These are based on established methods for similar nitroaromatic compounds.[3][4][5]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 3 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (initial), scan 200-400 nm for optimization |
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.
Method Development Workflow
The logical workflow for the HPLC method development is depicted in the following diagram.
Caption: Workflow for HPLC Method Development and Validation.
Gradient Elution Program
A suggested starting gradient elution program is provided in Table 3. This can be further optimized to achieve the desired separation.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
Data Presentation and Expected Results
System Suitability
System suitability parameters should be established to ensure the performance of the HPLC system. Expected values are presented in Table 4.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Calibration Curve
A calibration curve should be generated by plotting the peak area versus the concentration of the working standard solutions. The linearity of the method is assessed by the coefficient of determination (R²). An example of expected calibration data is shown in Table 5.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Expected Value |
| 5 | Expected Value |
| 10 | Expected Value |
| 25 | Expected Value |
| 50 | Expected Value |
| 100 | Expected Value |
| R² | ≥ 0.999 |
Conclusion
This application note provides a comprehensive starting point for the development of a robust and reliable RP-HPLC method for the analysis of this compound. The outlined protocols for instrumentation, sample preparation, and method development workflow are based on established practices for similar nitroaromatic compounds. Further optimization and validation of the method are necessary to ensure its suitability for specific research or quality control applications.
References
- 1. This compound | 51522-30-6 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. epa.gov [epa.gov]
- 5. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The primary method for the synthesis of this compound is the direct electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[1] This typically involves the use of a nitrating agent, which is a mixture of nitric acid and sulfuric acid.
Q2: What are the common challenges encountered during this synthesis?
Common challenges include low yields, the formation of multiple isomers (regioisomers), and difficulties in purifying the desired 5,7-dinitro product from the reaction mixture.[1] Over-nitration to tri-nitro derivatives can also occur under harsh conditions.
Q3: Why is temperature control crucial for this reaction?
Temperature control is critical to manage the exothermic nature of the nitration reaction and to control the rate of reaction. Higher temperatures can lead to a decrease in yield and an increase in the formation of unwanted byproducts and oxidized species.[1]
Q4: What is the role of sulfuric acid in the nitrating mixture?
Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring of tetralin.
Q5: Are there alternative nitrating agents that can be used?
Yes, while mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents can be employed. The use of fuming nitric acid or nitrate salts as a source of the nitronium ion has been reported to potentially improve yields in nitration reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Inefficient nitration. - Suboptimal reaction temperature. - Formation of side products/isomers. - Loss during workup and purification. | - Ensure slow, dropwise addition of the nitrating agent to the substrate. - Maintain a low reaction temperature (e.g., 0-5 °C) using an ice bath. - Vigorously stir the reaction mixture to ensure homogeneity. - Optimize the molar ratio of nitrating agent to tetralin. - Use a solvent like acetic anhydride to trap water formed during the reaction. |
| Formation of Multiple Isomers | - The directing effects of the alkyl group on the tetralin ring can lead to nitration at various positions. | - Precise temperature control can influence isomer distribution. - The choice of nitrating agent and solvent system can affect regioselectivity. - Purification by fractional crystallization or column chromatography is necessary to isolate the desired 5,7-isomer. |
| Presence of Oxidized Byproducts (dark-colored reaction mixture) | - Reaction temperature is too high. - Nitrating agent is too concentrated or added too quickly. | - Maintain strict temperature control. - Dilute the nitrating agent or add it at a slower rate. - Consider using a milder nitrating agent. |
| Difficulty in Product Purification | - Similar physical properties (e.g., solubility, melting point) of the different dinitro-isomers. | - Attempt fractional crystallization from a suitable solvent (e.g., ethanol, acetic acid). - Employ column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures). |
| Runaway Reaction (uncontrolled temperature increase) | - Rapid addition of the nitrating agent. - Inadequate cooling. | - Immediately cease addition of the nitrating agent. - Enhance cooling by adding more ice/salt to the bath. - If necessary, quench the reaction by carefully pouring it onto a large amount of crushed ice. |
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by the user in a controlled laboratory setting with appropriate safety precautions.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Slowly add concentrated nitric acid to the cooled sulfuric acid with constant stirring to prepare the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
In a separate flask, cool the 1,2,3,4-tetrahydronaphthalene to 0-5 °C.
-
Add the prepared nitrating mixture dropwise to the cooled tetralin over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The crude product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Further wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities are other structural isomers formed during the dinitration of 1,2,3,4-tetrahydronaphthalene (tetralin). Due to the directing effects of the alkyl group and the first nitro group, a mixture of dinitro-isomers is often produced. Mononitrated tetralin species may also be present if the reaction does not go to completion.
Q2: Why is the separation of dinitrotetralin isomers so challenging?
A2: Structural isomers of dinitrotetralin have very similar physical and chemical properties, including polarity, solubility, and boiling points. This makes their separation by common purification techniques like recrystallization and standard column chromatography difficult.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for separating and quantifying nitroaromatic isomers, providing accurate assessment of purity.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the correct isomeric structure. Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the purification progress.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, dinitroaromatic compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction. It is also classified as a nitroaromatic polycyclic hydrocarbon, a class of compounds studied for their potential environmental and toxicological relevance.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Troubleshooting Guides
Recrystallization Issues
Problem: The compound "oils out" during recrystallization instead of forming crystals.
| Possible Cause | Troubleshooting Step |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The solvent is too nonpolar for the compound at lower temperatures. | Try using a slightly more polar solvent or a solvent mixture. For example, if using hexane, try a mixture of hexane and ethyl acetate. |
| The compound is impure, leading to freezing point depression. | Attempt a preliminary purification by column chromatography before recrystallization. |
| The solution is supersaturated. | Try adding a seed crystal to induce crystallization. If a seed crystal is not available, gently scratch the inside of the flask with a glass rod at the solution's surface. |
Problem: Poor recovery of the purified compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| The chosen solvent is too good a solvent, even at low temperatures. | Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. You may need to screen several solvents or solvent mixtures. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The crystals were washed with a solvent in which they are soluble. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask. Use a slight excess of hot solvent to ensure the compound remains dissolved. |
Column Chromatography Issues
Problem: Poor separation of the desired 5,7-isomer from other dinitrotetralin isomers.
| Possible Cause | Troubleshooting Step |
| The chosen eluent system is not providing sufficient resolution. | A gradient elution may be necessary. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| The stationary phase is not optimal for isomer separation. | Consider using a different stationary phase. Phenyl-hexyl columns can be particularly effective for separating aromatic isomers due to potential π-π interactions.[1] |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent, apply it to the top of the column, and then carefully add the eluent. |
Experimental Protocols
Recrystallization Protocol (Starting Point)
This protocol is a general starting point and may require optimization based on the specific impurities present.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when hot. Based on data for similar dinitronaphthalene compounds, promising solvents to screen include ethanol, acetone, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.[4][5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Table 1: Solubility of Dinitronaphthalene Isomers in Various Solvents at Different Temperatures (Mole Fraction, x)
This data is for dinitronaphthalene isomers and should be used as a guide for solvent selection for dinitrotetralin isomers.
| Solvent | 1,5-Dinitronaphthalene (298.15 K) | 1,5-Dinitronaphthalene (313.15 K) | 1,8-Dinitronaphthalene (298.15 K) | 1,8-Dinitronaphthalene (313.15 K) |
| Trichloromethane | 2.152 x 10⁻³ | 4.508 x 10⁻³ | 1.15 x 10⁻² | 1.83 x 10⁻² |
| Toluene | 1.551 x 10⁻³ | 3.167 x 10⁻³ | 1.07 x 10⁻² | 1.69 x 10⁻² |
| Acetone | 1.288 x 10⁻³ | 2.651 x 10⁻³ | 2.18 x 10⁻² | 3.32 x 10⁻² |
| Ethyl Acetate | 1.284 x 10⁻³ | 2.645 x 10⁻³ | 1.48 x 10⁻² | 2.30 x 10⁻² |
| Acetonitrile | 5.86 x 10⁻⁴ | 1.25 x 10⁻³ | 1.48 x 10⁻² | 2.30 x 10⁻² |
| Ethanol | 1.57 x 10⁻⁴ | 3.51 x 10⁻⁴ | 2.60 x 10⁻³ | 4.60 x 10⁻³ |
Data adapted from solubility studies of dinitronaphthalenes.[4][6]
Column Chromatography Protocol (Starting Point)
-
Stationary Phase and Eluent Selection: Pack a glass column with silica gel slurried in a non-polar solvent like hexane. For the mobile phase, a gradient of hexane and ethyl acetate is a good starting point.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent mixture. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate). Monitor the separation of components using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane:ethyl acetate) to elute the more polar isomers. The desired 5,7-isomer's elution position relative to other isomers will need to be determined empirically.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. epa.gov [epa.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. This compound | 51522-30-6 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. globethesis.com [globethesis.com]
- 6. Solubility measurement and modelling of 1,8-dinitronaphthalene in nine organic solvents from T = (273.15 to 308.15) K and mixing properties of solutions | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Nitration of 1,2,3,4-Tetrahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).
Frequently Asked Questions (FAQs)
Q1: What are the expected main products from the nitration of 1,2,3,4-tetrahydronaphthalene?
When nitrating 1,2,3,4-tetrahydronaphthalene, the primary products are the α- and β-mononitro isomers: 5-nitro-1,2,3,4-tetrahydronaphthalene and 6-nitro-1,2,3,4-tetrahydronaphthalene.[1] The substitution occurs on the aromatic ring of the tetralin molecule.
Q2: What are the common side products I might encounter?
Several side products can be formed during the nitration of tetralin, depending on the reaction conditions. These include:
-
Dinitro derivatives: Further nitration of the mononitro products can lead to the formation of dinitrotetralins. A common dinitro byproduct is 5,7-dinitro-1,2,3,4-tetrahydronaphthalene.
-
Oxidation products: The tetralin ring is susceptible to oxidation, which can result in the formation of nitrated α-tetralone derivatives. For instance, 5-nitrotetralin can be oxidized to 5-nitro-1-tetralone.[1]
-
Other mononitro isomers: While the 5- and 6-nitro isomers are predominant, trace amounts of other positional isomers might be formed.
-
Nitration on the aliphatic ring: Although less common for tetralin itself, nitration on the saturated ring has been observed in related compounds like α-tetralone, suggesting it is a potential, though likely minor, side reaction pathway.
Q3: What factors influence the formation of these side products?
The distribution of main and side products is highly dependent on the experimental parameters. Key factors include:
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can promote dinitration and oxidation reactions.[1]
-
Concentration of Nitrating Agent: A higher concentration of the nitrating agent (e.g., a higher ratio of nitric acid to substrate) increases the likelihood of dinitration.
-
Stirring: Inefficient stirring can lead to localized "hot spots" and uneven distribution of reagents, which can favor the formation of side products.
-
Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is common, other nitrating agents can be used and may influence the product distribution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mononitro product | - Incomplete reaction. - Formation of multiple side products. - Loss of product during work-up and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize reaction conditions (see below) to minimize side product formation. - Ensure efficient extraction and careful purification (e.g., column chromatography). |
| High percentage of dinitration products | - Excess of nitrating agent. - Prolonged reaction time. - Elevated reaction temperature. | - Use a stoichiometric or slight excess of the nitrating agent. - Carefully control the reaction time, monitoring for the disappearance of the starting material and mononitro products. - Maintain a low reaction temperature, typically between 0-5 °C. |
| Presence of significant amounts of oxidation byproducts (e.g., nitrotetralones) | - High reaction temperature. - Strong oxidizing conditions. | - Maintain a low and controlled reaction temperature. - Consider using a milder nitrating agent if oxidation is a persistent issue. |
| Formation of a complex mixture of isomers that is difficult to separate | - Non-optimal reaction conditions leading to a lack of selectivity. | - Carefully control the addition rate of the nitrating agent. - Ensure vigorous and efficient stirring throughout the reaction. - Maintain a consistently low temperature. |
Quantitative Data on Product Distribution
The following table summarizes typical product distributions obtained under specific experimental conditions. Please note that these values can vary based on the precise experimental setup.
| Nitrating Agent | Substrate | Product(s) | Yield (%) | Reference |
| HNO₃/AcOH | 5-Hydroxy-1-tetralone | 6-Nitro-5-hydroxy-1-tetralone | 47 | [1] |
| 6,8-Dinitro-5-hydroxy-1-tetralone | 19 | [1] | ||
| HNO₃/H₂SO₄ | 6-Methoxy-1-tetralone | 7-Nitro-6-methoxy-1-tetralone | 30 | |
| 5-Nitro-6-methoxy-1-tetralone | 35 | |||
| CrO₃/AcOH | 5-Nitrotetralin | 5-Nitro, 6-Nitro, 7-Nitro, and 8-Nitro-1-tetralones | 8.4 (overall) | [1] |
Experimental Protocols
General Protocol for Mononitration of 1,2,3,4-Tetrahydronaphthalene
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or other suitable solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Reaction Setup: Dissolve 1,2,3,4-tetrahydronaphthalene in a suitable solvent like dichloromethane in a separate flask equipped with a magnetic stirrer and a dropping funnel. Cool this flask to 0-5 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of tetralin while maintaining the reaction temperature between 0-5 °C. Vigorous stirring is crucial during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the different isomers and byproducts.
-
Characterization: Characterize the purified products using techniques such as NMR, GC-MS, and IR spectroscopy to confirm their identity and purity.
Reaction Pathway Diagram
Caption: Reaction pathways in the nitration of 1,2,3,4-tetrahydronaphthalene.
References
Optimizing Reaction Conditions for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this dinitration reaction.
I. Experimental Protocol: Synthesis of this compound
A foundational method for the synthesis of this compound involves the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin). The following protocol is based on established chemical principles and historical methodologies.[1]
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, slowly and cautiously add concentrated sulfuric acid to concentrated nitric acid. The typical molar ratio of sulfuric acid to nitric acid is between 1:1 and 4:1.[2] This highly exothermic process requires careful temperature control.
-
Addition of Tetralin: While maintaining a low temperature (typically between 0°C and 10°C), add 1,2,3,4-tetrahydronaphthalene dropwise to the stirred nitrating mixture. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period. Reaction times can vary, but longer exposure to the acid mixture can lead to decreased yields and the formation of side products.
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dinitro Product / Incomplete Reaction | 1. Insufficient nitrating agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Inefficient mixing. | 1. Ensure a sufficient excess of the nitrating mixture is used. 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Extend the reaction time, monitoring the reaction progress by TLC or other analytical methods. 4. Ensure vigorous and effective stirring throughout the reaction. |
| Formation of Mononitrated Byproducts (e.g., 5-Nitro-1,2,3,4-tetrahydronaphthalene) | 1. Insufficient nitrating agent. 2. The second nitration is significantly slower than the first. | 1. Use a larger excess of the nitrating agent. 2. Increase the reaction temperature slightly or prolong the reaction time after the initial nitration step. |
| Formation of Other Dinitro Isomers (e.g., 5,6- or 6,7-dinitrotetralin) | 1. Reaction conditions favoring the formation of other isomers. Regioselectivity is influenced by the directing effects of the alkyl portion of the tetralin ring. | 1. Precise control of reaction temperature is crucial. Lower temperatures generally favor the formation of the 5,7-isomer. 2. The choice of nitrating agent and the ratio of acids can influence isomer distribution. |
| Presence of Oxidized Byproducts | 1. Reaction temperature is too high. 2. Use of overly harsh nitrating conditions. | 1. Maintain a consistently low reaction temperature throughout the addition and reaction phases. 2. Consider using a milder nitrating agent if oxidation is a persistent issue. |
| Product Fails to Precipitate Upon Quenching | 1. The concentration of the product in the reaction mixture is too low. 2. The product is soluble in the quenching medium. | 1. Concentrate the reaction mixture under reduced pressure before quenching (with appropriate safety precautions). 2. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) after quenching and neutralization. |
| Difficulty in Purifying the Product | 1. Presence of multiple isomers and byproducts with similar polarities. | 1. Employ column chromatography for separation. A step-gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) may be effective. 2. Multiple recrystallizations from a suitable solvent may be necessary. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the dinitration of tetralin?
A1: The optimal temperature is typically low, in the range of 0°C to 10°C. Maintaining a low temperature is critical to control the exothermic reaction, minimize the formation of oxidized byproducts, and favor the desired 5,7-regioselectivity.
Q2: What is the role of sulfuric acid in the nitrating mixture?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species in this electrophilic aromatic substitution reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting material (tetralin), you can observe the disappearance of the starting material and the appearance of the product spots.
Q4: What are the expected major byproducts in this reaction?
A4: The primary byproducts are typically mononitrated tetralin (5-nitro- and 6-nitro-1,2,3,4-tetrahydronaphthalene) and other dinitro isomers. The formation of these byproducts is highly dependent on the reaction conditions.
Q5: What is the best method for purifying the final product?
A5: Recrystallization from ethanol is a common and effective method for purifying this compound. If isomeric impurities are present, column chromatography may be necessary for a more thorough purification.
IV. Visualizing the Process
To aid in understanding the experimental workflow and the logical steps in troubleshooting, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield during the synthesis.
References
troubleshooting guide for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene synthesis
I am unable to fulfill this request.
Providing a detailed troubleshooting guide, including experimental protocols and quantitative data for the synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, falls outside the scope of my safety guidelines. The synthesis of dinitrated aromatic compounds can be hazardous and may result in the creation of materials with explosive properties. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially dangerous substances is a risk I cannot take.
It is my responsibility to prioritize safety and to avoid disseminating information that could facilitate the production of harmful chemical agents. This policy is in place to prevent accidental harm and misuse.
For information on chemical safety, handling of hazardous materials, or general chemical principles, I am available to help. Please feel free to ask questions about safety protocols, personal protective equipment, or the theoretical aspects of chemical reactions in a non-applied, academic context.
Recrystallization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound and similar nitroaromatic compounds.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound. This compound is a relatively nonpolar molecule, so you should select a solvent with a similar polarity. If you are already using a nonpolar solvent, you may need to try a slightly more polar one or a solvent mixture. It is also possible you are not using a sufficient volume of solvent. As a general rule, start with a small amount of solvent and add more in small increments until the solid dissolves at the solvent's boiling point.[1]
Q2: After dissolving the compound and cooling the solution, no crystals have formed. What is the problem?
A2: This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is cooled. Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][2]
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[1]
-
Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound.
-
Solvent Evaporation: If the above methods fail, it is likely that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens when the boiling point of the solvent is higher than the melting point of the solute. To remedy this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to lower the saturation point and allow the solution to cool slowly.[2][3]
-
Use a Lower-Boiling Solvent: If oiling out persists, a different solvent with a lower boiling point may be necessary.
Q4: The crystals I obtained are colored, but the pure compound should be colorless. How do I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired compound, reducing the overall yield. After adding the charcoal, heat the solution for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Q5: My final yield of pure crystals is very low. What could have gone wrong?
A5: A low yield can result from several factors:
-
Using too much solvent: This is the most common reason for low recovery, as a significant amount of the product will remain in the mother liquor.[1][3]
-
Premature crystallization: If the solution cools too quickly during hot gravity filtration, some product may crystallize on the filter paper.
-
Washing with room temperature solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from redissolving.[1]
-
Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. A solvent mixture, such as ethanol/water or acetone/hexane, can also be effective. Perform small-scale solubility tests to identify a suitable solvent in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For a final drying, the crystals can be placed in a desiccator.
Quantitative Data
Due to the limited availability of specific solubility data for this compound, the following table provides solubility data for a structurally similar compound, 1,5-dinitronaphthalene, to serve as an initial guide for solvent selection.[5] It is crucial to experimentally determine the optimal solvent for your specific compound.
| Solvent | Solubility of 1,5-dinitronaphthalene (mole fraction x 10³) at 298.15 K (25°C) |
| Trichloromethane | ~3.0 |
| Toluene | ~2.5 |
| Ethyl Acetate | ~2.0 |
| Acetone | ~2.0 |
| Ethylbenzene | ~1.5 |
| Acetonitrile | ~1.0 |
| 1-Propanol | ~0.5 |
| Ethanol | ~0.3 |
Note: This data is for 1,5-dinitronaphthalene and should be used as an estimation. Experimental verification for this compound is essential.
Experimental Workflow
The following diagram illustrates the general workflow for the recrystallization process.
Caption: Recrystallization workflow for the purification of this compound.
Troubleshooting Logic
The diagram below outlines the decision-making process for troubleshooting common recrystallization problems.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Synthesis of Dinitrotetralins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of dinitrotetralins.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of dinitrotetralins, providing potential causes and recommended solutions.
Problem 1: Low Yield of Dinitrotetralin
| Potential Cause | Recommended Solution |
| Incomplete Nitration | - Increase Reaction Time: Monitor the reaction progress using TLC or GC to ensure completion. However, be aware that prolonged exposure to the acidic nitrating mixture can lead to degradation.[1] - Optimize Nitrating Agent Concentration: Use a higher concentration of nitric acid or a larger excess of the nitrating agent. Fuming nitric acid in combination with sulfuric acid is a common potent nitrating mixture. - Elevated Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and degradation. Carefully control the temperature, often starting at low temperatures (e.g., 0-10 °C) and allowing the reaction to proceed. |
| Product Degradation | - Excessive Reaction Temperature: Nitration reactions are highly exothermic. Maintain strict temperature control throughout the addition of reagents and the reaction period. Overheating can lead to oxidation and other side reactions. - Prolonged Exposure to Acid: Extended reaction times in a strong acid medium can lead to the degradation of the desired product. Quench the reaction as soon as it reaches completion.[1] |
| Suboptimal Reagent Purity | - Use High-Purity Starting Materials: Ensure that the tetralin and nitrating agents (nitric acid, sulfuric acid) are of high purity to avoid side reactions. |
Problem 2: Poor Regioselectivity and Formation of Multiple Isomers
| Potential Cause | Recommended Solution |
| Nature of the Substrate and Reaction Conditions | - Nitration of Tetralin: The direct nitration of tetralin typically yields a mixture of isomers, with 5-nitro and 6-nitrotetralin being the initial products.[1] Subsequent nitration of these mononitro isomers leads to the formation of various dinitrotetralins. - Directing Effects: The first nitro group is deactivating and meta-directing. This influences the position of the second nitro group. For example, nitration of 5-nitrotetralin would be expected to favor substitution at the 7-position. - Steric Hindrance: Steric hindrance can also play a role in determining the position of the incoming nitro group. |
| Ineffective Control of Reaction Parameters | - Temperature Control: The ratio of isomers can be sensitive to the reaction temperature. Experiment with different temperature profiles to optimize the formation of the desired isomer. - Rate of Addition of Nitrating Agent: A slow and controlled addition of the nitrating agent can improve selectivity by maintaining a more constant reaction temperature and concentration profile. |
Problem 3: Formation of Byproducts and Impurities
| Potential Cause | Recommended Solution |
| Oxidation of the Benzylic Position | - Strong Oxidizing Conditions: The nitrating mixture is a strong oxidizing agent. The benzylic protons of the tetralin ring system are susceptible to oxidation, which can lead to the formation of tetralone derivatives. - Control Temperature: Lowering the reaction temperature can help to minimize oxidative side reactions. |
| Over-Nitration | - Excess Nitrating Agent or Harsh Conditions: The use of a large excess of the nitrating agent or overly aggressive reaction conditions (high temperature, long reaction time) can lead to the formation of trinitrotetralins or other highly nitrated byproducts. - Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. |
| Formation of Sulfonated Byproducts | - Use of Sulfuric Acid: When using a mixture of nitric and sulfuric acids, sulfonation of the aromatic ring can occur as a competing reaction, although this is generally less favorable than nitration under typical conditions. |
Problem 4: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Co-crystallization of Isomers | - Similar Physical Properties: Dinitrotetralin isomers often have similar polarities and crystal packing, making their separation by simple crystallization challenging. |
| Presence of Tarry Byproducts | - Degradation and Polymerization: The harsh reaction conditions can lead to the formation of polymeric or tarry materials that can complicate the workup and purification process. |
| Solutions | - Fractional Crystallization: This technique can be effective for separating isomers if there are sufficient differences in their solubilities in a particular solvent system. Experiment with a variety of solvents to find an optimal system. - Column Chromatography: Silica gel column chromatography is a powerful technique for separating isomers with different polarities. A systematic evaluation of different solvent systems (e.g., hexane/ethyl acetate, toluene/hexane) is recommended to achieve good separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of dinitrotetralins?
A1: The most common method is the direct electrophilic nitration of 1,2,3,4-tetrahydronaphthalene (tetralin) using a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid. This method is used for the synthesis of compounds like 5,7-dinitro-1,2,3,4-tetrahydronaphthalene.
Q2: What are the primary dinitrotetralin isomers formed during the direct nitration of tetralin?
A2: The initial mononitration of tetralin typically yields a mixture of 5-nitrotetralin and 6-nitrotetralin.[1] Subsequent nitration of this mixture leads to the formation of various dinitrotetralin isomers. The major dinitro isomers are often 5,7-dinitrotetralin and isomers formed from the nitration of 6-nitrotetralin. The exact isomer distribution is highly dependent on the reaction conditions.
Q3: How does the first nitro group influence the position of the second nitration?
A3: The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Therefore, once the first nitro group is introduced onto the aromatic ring of tetralin, it will direct the second incoming nitro group to a meta position. For instance, the nitration of 5-nitrotetralin is expected to favor the introduction of the second nitro group at the 7-position, leading to 5,7-dinitrotetralin.
Q4: What are the key safety precautions to consider during the synthesis of dinitrotetralins?
A4:
-
Highly Exothermic Reaction: Nitration reactions are highly exothermic and can run away if not properly controlled. Use an ice bath to maintain the desired temperature and add reagents slowly.
-
Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Potential for Explosive Byproducts: The reaction of organic compounds with strong nitrating agents can potentially form unstable and explosive polynitrated byproducts. Always work on a small scale initially and be aware of the potential hazards.
-
Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto ice to dissipate the heat and dilute the strong acids.
Q5: How can I confirm the identity and purity of my synthesized dinitrotetralin isomers?
A5: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the substitution pattern on the aromatic ring and confirming the overall structure of the isomers.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds.
-
Melting Point Analysis: Pure crystalline compounds have sharp melting points. A broad melting point range can indicate the presence of impurities or a mixture of isomers.
-
Chromatography (TLC, GC, HPLC): These techniques are useful for assessing the purity of the product and for monitoring the progress of the purification.
Experimental Protocols
General Protocol for the Dinitration of Tetralin
Disclaimer: This is a general protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a desired volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid. The temperature should be maintained below 10 °C during the addition.
-
Nitration Reaction: Dissolve 1,2,3,4-tetrahydronaphthalene in a suitable solvent (e.g., dichloromethane or excess sulfuric acid). Cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the tetralin solution while maintaining the reaction temperature between 0 and 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude dinitrotetralin product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product is typically a mixture of isomers. Purify the desired dinitrotetralin isomer by fractional crystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: A generalized workflow for the synthesis of dinitrotetralins.
Caption: A troubleshooting decision tree for dinitrotetralin synthesis.
References
Technical Support Center: Synthesis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can be attributed to several factors, especially during scale-up. Key areas to investigate include:
-
Reaction Temperature: The nitration of tetralin is highly exothermic. Inadequate temperature control can lead to side reactions and degradation of the desired product. It is crucial to maintain a low temperature, ideally at or below 0°C, during the addition of the nitrating agent.[1]
-
Reaction Time: Prolonged exposure of the product to the strong acidic conditions of the reaction mixture can lead to decomposition and a sharp decrease in yield.[1] The reaction should be monitored closely and quenched as soon as the formation of the desired product is maximized.
-
Stirring Efficiency: Inadequate stirring can result in localized "hot spots" where the temperature rises significantly, leading to the formation of byproducts.[1] Ensure that the stirring is vigorous enough to maintain a homogenous mixture throughout the reaction.
-
Ring Opening: At elevated temperatures, the tetralin ring system can undergo cleavage, which reduces the efficiency of the dinitration reaction.[2]
Q2: I am observing a significant amount of mono-nitrated product. How can I drive the reaction towards dinitration?
A2: The second nitration is generally more difficult than the first due to the deactivating effect of the first nitro group.[3] To favor dinitration, consider the following:
-
Nitrating Agent: The choice of nitrating agent is critical. While a mixture of nitric acid and sulfuric acid can be effective for mono-nitration, dinitration may require a stronger nitrating agent, such as fuming nitric acid or a mixture of nitric acid and oleum.[3]
-
Reaction Conditions: Harsher reaction conditions, such as a slight increase in temperature after the initial dinitration or a longer reaction time, may be necessary to introduce the second nitro group. However, this must be carefully balanced against the risk of side reactions.
Q3: My product is not precipitating after quenching the reaction with ice water. What should I do?
A3: Failure to precipitate can be a common issue, especially with complex reaction mixtures.[3] If your product remains in solution, consider the following steps:
-
Extraction: Neutralize the acidic solution carefully with a base (e.g., sodium hydroxide solution) and then perform an extraction with a suitable organic solvent. A solvent system like a 4:1 mixture of chloroform and isopropanol has been suggested for similar compounds.[3]
-
Salting Out: Adding a saturated salt solution (e.g., brine) to the aqueous layer can sometimes help to decrease the solubility of the organic product and promote its separation.
Q4: How can I minimize the formation of other dinitro isomers?
A4: The regioselectivity of the nitration reaction is influenced by the directing effects of the substituents on the tetralin ring. To minimize the formation of unwanted isomers:
-
Temperature Control: Maintaining a consistently low reaction temperature can enhance the selectivity of the nitration.
-
Rate of Addition: The slow, drop-wise addition of the nitrating agent to the substrate solution can help to control the reaction and improve selectivity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the direct nitration of 1,2,3,4-tetrahydronaphthalene (tetralin).[2] This typically involves the use of a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the most critical parameters to control during the synthesis?
A2: The most critical parameters to control are:
-
Temperature: As the reaction is highly exothermic, maintaining a low and stable temperature is paramount to prevent side reactions and ensure a good yield.[1]
-
Rate of Reagent Addition: The slow and controlled addition of the nitrating agent is crucial for managing the reaction's exothermicity and improving selectivity.[1]
-
Stirring: Effective stirring is essential for maintaining a homogeneous reaction mixture and preventing localized overheating.[1]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the regiochemistry of the nitro groups.[2] Thin Layer Chromatography (TLC) can be used to monitor the progress of the reaction.
Q4: What are the key safety precautions to consider for this synthesis?
A4: The nitration of aromatic compounds is a potentially hazardous reaction. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Fume Hood: The reaction should be performed in a well-ventilated fume hood due to the use of corrosive and volatile acids.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath to control the temperature and add the nitrating agent slowly.
-
Quenching: The quenching of the reaction mixture with water should be done carefully and slowly to avoid a violent reaction.
Data Presentation
Table 1: Effect of Nitrating Agent on Yield
| Nitrating Agent | Temperature (°C) | Reaction Time (min) | Reported Yield (%) | Reference |
| HNO₃/H₂SO₄ | 0 | 20 | Decreased with prolonged exposure | [1] |
| Fuming HNO₃/H₂SO₄ | ≤ 0 | 20 | Improved yields over conventional methods | [1] |
Table 2: Influence of Reaction Conditions on Product Yield
| Parameter | Condition | Effect on Yield | Reference |
| Temperature | High | Lower yields | [1] |
| Reaction Time | Long | Sharply decreases yield | [1] |
| Stirring | Ineffective | Formation of side products, lower yield | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (or other suitable base for neutralization)
-
Organic solvent for extraction (e.g., Dichloromethane or Chloroform/Isopropanol mixture)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 1,2,3,4-tetrahydronaphthalene to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the tetralin solution from the dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature at or below 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 30-60 minutes). Monitor the reaction progress using TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
If the product precipitates, filter the solid, wash it thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
If the product does not precipitate, neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low product yield.
References
Technical Support Center: 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. The information is designed to address potential issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition pathways for this compound?
A1: While specific experimental studies on the decomposition of this compound are not extensively documented in publicly available literature, the decomposition pathways can be predicted based on the chemistry of nitroaromatic compounds. The primary reactive sites are the nitro groups.[1] Potential decomposition pathways include:
-
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups, forming 5,7-diamino-1,2,3,4-tetrahydronaphthalene. This is a common reaction for nitroaromatic compounds and can be a key step in further transformations.[1]
-
Thermal Decomposition: Upon heating, nitroaromatic compounds can undergo complex decomposition reactions, potentially leading to the release of nitrogen oxides (NOx) and the formation of various aromatic and aliphatic fragments. The parent compound, 1,2,3,4-tetrahydronaphthalene, decomposes on heating to produce irritating fumes.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of nitroaromatic compounds. This can involve nitro-to-nitrite isomerization or cleavage of the C-NO2 bond.
Q2: What are the primary safety concerns when handling this compound?
A2: The primary safety concerns are related to the potential for thermal instability and the hazards associated with nitroaromatic compounds. The parent molecule, 1,2,3,4-tetrahydronaphthalene, can form explosive peroxides upon prolonged contact with air and light.[3] Although the dinitro-derivative's specific peroxide-forming tendencies are not documented, it is prudent to handle it with similar precautions. Additionally, heating may lead to violent rupture of containers.[3]
Q3: How can I monitor the stability of my this compound sample?
A3: Stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for assessing the purity of the compound and detecting the appearance of degradation products. It is advisable to develop a stability-indicating method that separates the parent compound from any potential degradants.
Q4: What analytical techniques are recommended for identifying decomposition products?
A4: To identify unknown decomposition products, a combination of chromatographic separation and mass spectrometry is highly effective. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide molecular weight and fragmentation information for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing the structure of isolated degradation products.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected color change (e.g., yellowing) of the sample upon storage. | Photodegradation or reaction with air. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. |
| Inconsistent experimental results or appearance of unknown peaks in chromatograms. | Decomposition of the compound in solution or during the experiment. | Prepare solutions fresh before use. Avoid prolonged exposure to light or elevated temperatures. Check the compatibility of the compound with the solvents and other reagents used in your experiment. |
| Low yield or formation of side products during a reaction involving the nitro groups. | Incomplete reaction or competing side reactions. | Optimize reaction conditions (temperature, reaction time, catalyst, etc.). Ensure the purity of your starting material. Use analytical techniques like HPLC or TLC to monitor the reaction progress. |
| Difficulty in separating the parent compound from its degradation products. | Similar polarity of the parent compound and its degradants. | Modify the chromatographic conditions. For HPLC, this could involve changing the mobile phase composition, gradient, column type, or pH. For GC, adjusting the temperature program may be effective. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Stability using HPLC
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Prepare samples for analysis by diluting the stock solution to a suitable concentration within the linear range of the detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength determined by the UV spectrum of the compound.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Monitor the chromatograms for the appearance of new peaks or a decrease in the peak area of the parent compound over time.
Visualizations
Caption: Hypothetical decomposition pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
Comparative Analysis of Dinitrotetralin Isomers: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the synthesis, chemical properties, and biological activities of dinitrotetralin isomers. While extensive research exists for structurally related nitroaromatic compounds, such as dinitrotoluenes (DNTs), direct comparative studies on dinitrotetralin isomers are not readily found. This guide summarizes the challenges in sourcing relevant data and provides a framework for the type of information required for a thorough comparative analysis, should such data become available in the future.
Challenges in Data Acquisition
Initial searches for "dinitrotetralin isomers" yielded information predominantly on dinitrotoluene (DNT) isomers. Despite efforts to identify alternative chemical nomenclature, Chemical Abstracts Service (CAS) numbers, and specific synthesis pathways for dinitrotetralin isomers, no substantial experimental data could be retrieved from scientific databases and publications. This suggests that dinitrotetralin and its isomers are not widely studied or reported in the accessible scientific literature.
Framework for Future Comparative Analysis
For a comprehensive comparative analysis of dinitrotetralin isomers, the following experimental data and protocols would be essential. This framework is based on the standard methodologies used for evaluating related nitroaromatic compounds.
Physicochemical Properties
A fundamental comparison would involve the characterization of the basic physical and chemical properties of each isomer.
Table 1: Required Physicochemical Data for Dinitrotetralin Isomers
| Property | Isomer 1 | Isomer 2 | Isomer 'n' |
| Molecular Weight | |||
| Melting Point (°C) | |||
| Boiling Point (°C) | |||
| Water Solubility (mg/L) | |||
| LogP (Octanol-Water Partition Coefficient) | |||
| pKa | |||
| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) |
Experimental Protocols:
-
Melting and Boiling Points: Determined using standard capillary methods or differential scanning calorimetry (DSC).
-
Solubility: Measured using the shake-flask method followed by quantification via high-performance liquid chromatography (HPLC).
-
LogP: Determined by the shake-flask method or calculated using validated software.
-
Spectroscopy: Standard spectroscopic techniques would be employed to confirm the structure and purity of each synthesized isomer.
Toxicological Profile
Assessing the toxicity of each isomer is crucial for understanding their potential biological impact.
Table 2: Key Toxicological Endpoints for Dinitrotetralin Isomers
| Parameter | Assay | Isomer 1 | Isomer 2 | Isomer 'n' | | :--- | :--- | :--- | :--- | | Cytotoxicity | MTT or LDH assay in relevant cell lines (e.g., HepG2) | IC₅₀ (µM) | IC₅₀ (µM) | IC₅₀ (µM) | | Genotoxicity | Ames test (bacterial reverse mutation assay) | Revertant Colonies | Revertant Colonies | Revertant Colonies | | Acute Toxicity | In vivo rodent model (e.g., rat or mouse) | LD₅₀ (mg/kg) | LD₅₀ (mg/kg) | LD₅₀ (mg/kg) |
Experimental Protocols:
-
MTT Assay: Cells would be incubated with varying concentrations of each isomer for a specified period (e.g., 24, 48 hours). The viability would be assessed by measuring the reduction of MTT to formazan.
-
Ames Test: Different strains of Salmonella typhimurium would be exposed to the isomers with and without metabolic activation (S9 mix) to assess mutagenicity.
-
Acute Toxicity Study: The isomers would be administered to animals via a relevant route (e.g., oral gavage), and mortality would be observed over a 14-day period to determine the LD₅₀.
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) of each isomer is vital for any potential therapeutic application.
Table 3: Essential Pharmacokinetic Parameters for Dinitrotetralin Isomers
| Parameter | In Vitro/In Vivo Model | Isomer 1 | Isomer 2 | Isomer 'n' | | :--- | :--- | :--- | :--- | | Metabolic Stability | Liver microsomes or hepatocytes | Half-life (min) | Half-life (min) | Half-life (min) | | Plasma Protein Binding | Equilibrium dialysis | % Bound | % Bound | % Bound | | Bioavailability | In vivo rodent model | F (%) | F (%) | F (%) | | Clearance | In vivo rodent model | CL (mL/min/kg) | CL (mL/min/kg) | CL (mL/min/kg) | | Volume of Distribution | In vivo rodent model | Vd (L/kg) | Vd (L/kg) | Vd (L/kg) |
Experimental Protocols:
-
Metabolic Stability Assay: Isomers would be incubated with liver microsomes, and the disappearance of the parent compound would be monitored over time by LC-MS/MS.
-
Pharmacokinetic Study: Following intravenous and oral administration to rodents, blood samples would be collected at various time points. The concentration of the isomers in plasma would be determined by a validated analytical method to calculate pharmacokinetic parameters.
Visualization of Experimental Workflows
Should data become available, graphical representations of experimental workflows and signaling pathways would be crucial for clear communication.
Caption: A generalized workflow for the synthesis and comparative analysis of chemical isomers.
Conclusion
A detailed comparative analysis of dinitrotetralin isomers is currently not feasible due to the absence of published experimental data. The framework provided outlines the necessary experimental investigations required to build a comprehensive understanding of these compounds. Future research focusing on the synthesis and characterization of dinitrotetralin isomers would be the first critical step towards enabling such a comparative study. Researchers in the fields of medicinal chemistry, toxicology, and drug development are encouraged to address this knowledge gap.
Validating the Structure of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected spectroscopic data for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene against its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin). By understanding the influence of the nitro functional groups on the spectra, researchers can effectively validate the structure of the synthesized molecule. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and includes visualizations to clarify the analytical workflow and structural elucidation logic.
Spectroscopic Data Comparison
The introduction of two nitro groups at the 5- and 7-positions of the tetralin scaffold significantly alters its spectroscopic properties. The following tables summarize the expected quantitative data for this compound and compares it with the experimental data of 1,2,3,4-tetrahydronaphthalene.
Table 1: ¹H NMR Data (Predicted for this compound in CDCl₃, 400 MHz) vs. Experimental Data for 1,2,3,4-Tetrahydronaphthalene
| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 1,2,3,4-Tetrahydronaphthalene (ppm) | Expected Multiplicity |
| H-6, H-8 | ~8.5 - 8.0 | 7.08 | s |
| H-1, H-4 | ~3.1 - 2.9 | 2.77 | t |
| H-2, H-3 | ~2.0 - 1.8 | 1.80 | m |
Note: The presence of two strongly electron-withdrawing nitro groups is expected to cause a significant downfield shift for the aromatic protons (H-6 and H-8) and a moderate downfield shift for the benzylic protons (H-1 and H-4).
Table 2: ¹³C NMR Data (Predicted for this compound in CDCl₃) vs. Experimental Data for 1,2,3,4-Tetrahydronaphthalene
| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 1,2,3,4-Tetrahydronaphthalene (ppm) |
| C-5, C-7 | ~150 - 145 | 129.3 |
| C-4a, C-8a | ~140 - 135 | 137.3 |
| C-6, C-8 | ~125 - 120 | 125.6 |
| C-1, C-4 | ~30 - 28 | 29.6 |
| C-2, C-3 | ~23 - 21 | 23.4 |
Note: The carbons directly attached to the nitro groups (C-5 and C-7) will be significantly deshielded and shifted downfield. The other aromatic carbons will also be affected, though to a lesser extent.
Table 3: Key IR Absorption Bands (Predicted) vs. Experimental Data for Parent Compound
| Functional Group | Expected Wavenumber for this compound (cm⁻¹) | Experimental Wavenumber for 1,2,3,4-Tetrahydronaphthalene (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | 3066, 3019 |
| Aliphatic C-H Stretch | 3000 - 2850 | 2929, 2860 |
| Asymmetric NO₂ Stretch | 1550 - 1500 | - |
| Symmetric NO₂ Stretch | 1370 - 1330 | - |
| Aromatic C=C Stretch | 1620 - 1450 | 1485, 1452 |
Note: The most prominent new peaks in the IR spectrum of the dinitrated compound will be the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups.
Table 4: Mass Spectrometry Data (Expected for this compound)
| Ion | Expected m/z | Notes |
| [M]⁺ | 222 | Molecular ion |
| [M-NO₂]⁺ | 176 | Loss of a nitro group |
| [M-2NO₂]⁺ | 130 | Loss of two nitro groups |
| [C₈H₈]⁺ | 104 | Further fragmentation |
Note: The molecular ion peak is expected at m/z 222. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group(s).
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrument: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is preferred to confirm the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualization of Analytical Workflow and Structural Elucidation
The following diagrams illustrate the logical flow of the spectroscopic analysis to validate the structure of this compound.
Caption: Analytical workflow for the structural validation of this compound.
Caption: Logical process for deducing the structure from combined spectroscopic data.
Caption: Expected primary fragmentation pathway for this compound in Mass Spectrometry.
A Comparative Analysis of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene and Other Key Nitroaromatic Compounds
In the landscape of chemical research and drug development, nitroaromatic compounds represent a class of molecules with diverse applications, ranging from synthetic intermediates to energetic materials. This guide provides a detailed comparison of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene against other prominent nitroaromatic compounds, namely Dinitrotoluene (DNT), Trinitrotoluene (TNT), and Nitrobenzene. The comparison focuses on their synthesis, physicochemical properties, reactivity, and toxicological profiles, supported by available experimental data.
Physicochemical Properties
The physicochemical properties of these compounds, summarized in the table below, dictate their behavior in various chemical and biological systems. These properties influence their solubility, reactivity, and potential for environmental distribution.
| Property | This compound | Dinitrotoluene (2,4-DNT) | Trinitrotoluene (2,4,6-TNT) | Nitrobenzene |
| Molecular Formula | C₁₀H₁₀N₂O₄ | C₇H₆N₂O₄ | C₇H₅N₃O₆ | C₆H₅NO₂ |
| Molecular Weight ( g/mol ) | 222.20 | 182.14 | 227.13 | 123.11 |
| Appearance | Pale yellow crystalline solid | Pale yellow crystalline solid | Pale yellow crystalline solid | Pale yellow oily liquid |
| Melting Point (°C) | Not available | 70 | 80.35 | 5.7 |
| Boiling Point (°C) | Not available | 300 (decomposes) | 240 (decomposes) | 210.9 |
| Solubility in Water | Not available | 0.27 g/L at 20°C | 0.13 g/L at 20°C | 1.9 g/L at 20°C |
Reactivity Profile
The reactivity of nitroaromatic compounds is largely governed by the electron-withdrawing nature of the nitro groups, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic substitution.[1] The presence of multiple nitro groups, as in DNT and TNT, enhances this effect.
This compound , with its two nitro groups, is expected to be more reactive towards nucleophiles than nitrobenzene but potentially less so than TNT.[1] The partially saturated tetralin ring may also influence its reactivity compared to the fully aromatic toluene-based compounds.
Dinitrotoluene (DNT) and Trinitrotoluene (TNT) are well-known for their explosive properties, a result of the rapid release of energy upon decomposition.[2][3] This high reactivity is due to the presence of multiple nitro groups, which create a highly oxidized molecule with weak C-NO₂ bonds. Industrially, the synthesis of TNT is a three-step process involving the nitration of toluene to mononitrotoluene (MNT), then to dinitrotoluene (DNT), and finally to TNT.[3]
Nitrobenzene is less reactive than benzene towards electrophilic substitution due to the deactivating nitro group. However, it is more susceptible to nucleophilic attack. It is a versatile starting material for the synthesis of other aromatic compounds, most notably aniline.
Experimental Protocols: Synthesis of Nitroaromatic Compounds
The synthesis of nitroaromatic compounds is typically achieved through the electrophilic nitration of an aromatic precursor using a mixture of nitric acid and sulfuric acid.
Representative Experimental Protocol: Nitration of an Aromatic Compound
This protocol provides a general procedure for the nitration of an aromatic compound, which can be adapted for the synthesis of the compounds discussed.
Materials:
-
Aromatic precursor (e.g., Tetralin for this compound)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Solvent for recrystallization (e.g., ethanol)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add a stoichiometric amount of the aromatic precursor to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring. The temperature should be maintained below 10°C to control the exothermic reaction and prevent over-nitration.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a specified period (typically 1-3 hours) to ensure complete nitration.
-
Pour the reaction mixture slowly onto crushed ice with stirring. The crude nitroaromatic product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitroaromatic compound.
-
Dry the purified crystals in a desiccator.
Experimental Workflow for Synthesis and Purification:
Toxicological Comparison
Nitroaromatic compounds are known for their toxicity, which is primarily mediated by the reduction of the nitro group to form reactive intermediates that can lead to oxidative stress and cellular damage.
| Compound | Acute Oral LD₅₀ (Rat) | Key Toxic Effects |
| This compound | Data not available | Expected to exhibit toxicity similar to other dinitroaromatics. |
| Dinitrotoluene (2,4-DNT) | 268 mg/kg | Methemoglobinemia, liver damage, reproductive toxicity.[4] |
| Trinitrotoluene (2,4,6-TNT) | 795 mg/kg | Anemia, liver damage, skin irritation, potential carcinogen.[2][3] |
| Nitrobenzene | 640 mg/kg | Methemoglobinemia, central nervous system depression, liver and kidney damage. |
Mechanism of Toxicity and Signaling Pathways
The toxicity of nitroaromatic compounds generally proceeds through a common mechanism involving the enzymatic reduction of the nitro group. This process generates nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids. This cellular damage can trigger various signaling pathways, leading to inflammation, apoptosis, and other toxic outcomes.
General Mechanism of Nitroaromatic Toxicity:
Two key signaling pathways often implicated in the cellular response to the oxidative stress induced by nitroaromatic compounds are the NF-κB and MAPK pathways.
NF-κB Signaling Pathway Activation: Oxidative stress can lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway Activation: ROS can also activate various components of the MAPK signaling cascades (e.g., ASK1), leading to the sequential phosphorylation and activation of downstream kinases (e.g., p38, JNK). These activated MAPKs then translocate to the nucleus to regulate the activity of transcription factors involved in cellular responses such as apoptosis and inflammation.
Conclusion
This compound, as a dinitroaromatic compound, shares many characteristics with other well-studied nitroaromatics like DNT and TNT in terms of its synthesis, expected reactivity, and toxicological profile. The presence of two nitro groups suggests a significant degree of reactivity and biological activity. However, the lack of specific experimental data for this compound highlights the need for further research to fully characterize its properties and potential applications. Understanding the comparative performance of such compounds is crucial for researchers and professionals in drug development and chemical safety to make informed decisions regarding their use and handling. The general mechanisms of toxicity involving oxidative stress and the activation of key signaling pathways like NF-κB and MAPK provide a framework for predicting the biological effects of lesser-studied nitroaromatic compounds.
References
- 1. Quantitative structure-activity analysis of the algae toxicity of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
A Comparative Guide to the Nitration of Tetralin: Performance of Various Nitrating Agents
For researchers, scientists, and professionals in drug development, the nitration of tetralin is a critical step in the synthesis of various pharmacologically active molecules. The regioselectivity of this reaction, dictating the position of the nitro group on the aromatic ring, is highly dependent on the choice of nitrating agent and reaction conditions. This guide provides an objective comparison of the performance of different nitrating agents for the nitration of tetralin, supported by experimental data, to aid in the selection of the most suitable method for specific synthetic goals.
The nitration of tetralin primarily yields two isomeric products: 5-nitrotetralin (α-nitrotetralin) and 6-nitrotetralin (β-nitrotetralin). The ratio of these isomers is a key performance indicator for a given nitrating agent, alongside the overall yield of the reaction. This guide focuses on a selection of commonly employed nitrating agents and analyzes their effectiveness in the nitration of tetralin.
Performance Comparison of Nitrating Agents
The following table summarizes the quantitative data on the performance of different nitrating agents in the nitration of tetralin. The data highlights the variations in total yield and the ratio of the resulting 5-nitro and 6-nitro isomers.
| Nitrating Agent | Solvent(s) | Temperature (°C) | Total Yield (%) | 5-Nitrotetralin (%) | 6-Nitrotetralin (%) | Reference |
| HNO₃ / H₂SO₄ | Acetic Anhydride | -10 | 95 | 58 | 42 | [1] |
| Acetyl Nitrate (from HNO₃/Ac₂O) | Acetic Anhydride | 20-25 | 85-90 | 55 | 45 | [2] |
| Benzoyl Nitrate | Carbon Tetrachloride | 0 | 90 | 63 | 37 | [3] |
| Copper(II) Nitrate | Acetic Anhydride | 25-30 | High | Predominantly 5-Nitro | Minor | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Nitration with Nitric Acid and Sulfuric Acid (Mixed Acid)
This method is a conventional approach for aromatic nitration.
Procedure:
-
A solution of tetralin (1 equivalent) in acetic anhydride is prepared and cooled to -10°C in an ice-salt bath.
-
A pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) is added dropwise to the tetralin solution while maintaining the temperature at -10°C with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -10°C.
-
The mixture is then poured onto crushed ice, and the precipitated product is collected by filtration.
-
The crude product is washed with water and a dilute sodium bicarbonate solution, then dried.
-
The isomeric products are separated and purified by column chromatography on silica gel.[1]
Nitration with Acetyl Nitrate
Acetyl nitrate is a milder nitrating agent compared to the mixed acid system.
Procedure:
-
Acetic anhydride (2 equivalents) is cooled in an ice bath, and concentrated nitric acid (1.1 equivalents) is added dropwise with stirring to generate acetyl nitrate in situ.
-
Tetralin (1 equivalent) is then added slowly to the freshly prepared acetyl nitrate solution at a temperature maintained between 20-25°C.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The mixture is poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic layer is washed with water, a sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the resulting residue containing the nitro isomers is purified by chromatography.[2]
Nitration with Benzoyl Nitrate
Benzoyl nitrate offers another alternative for the nitration of sensitive substrates.
Procedure:
-
Benzoyl nitrate is prepared by reacting benzoyl chloride with silver nitrate in a suitable solvent like carbon tetrachloride.
-
A solution of tetralin (1 equivalent) in carbon tetrachloride is cooled to 0°C.
-
The freshly prepared solution of benzoyl nitrate (1.1 equivalents) is added dropwise to the tetralin solution with stirring, while maintaining the temperature at 0°C.
-
The reaction is stirred for several hours at 0°C.
-
The reaction mixture is filtered to remove silver chloride, and the filtrate is washed with a sodium carbonate solution and water.
-
The organic layer is dried, and the solvent is removed under reduced pressure. The product mixture is then subjected to chromatographic separation.[3]
Reaction Mechanism and Workflow
The nitration of tetralin proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile.
Caption: General mechanism of tetralin nitration.
The experimental workflow for a typical nitration experiment followed by product analysis is outlined below.
Caption: Experimental workflow for tetralin nitration.
Conclusion
The choice of nitrating agent significantly impacts the yield and regioselectivity of tetralin nitration. For achieving high yields, a mixed acid system of nitric acid and sulfuric acid is effective, providing a total yield of up to 95%.[1] However, this method results in a lower proportion of the 5-nitro isomer compared to other agents. For a higher preference for the 5-nitrotetralin isomer, benzoyl nitrate and copper(II) nitrate in acetic anhydride are more suitable choices, with benzoyl nitrate yielding a 63:37 ratio of 5-nitro to 6-nitro isomers.[3][4] Acetyl nitrate presents a good balance between yield and regioselectivity.[2] The selection of the optimal nitrating agent should, therefore, be guided by the desired isomeric product and the required overall yield for the specific application. Researchers should also consider the harshness of the reaction conditions and the safety precautions associated with each reagent.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Methodology Comparison: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both highly effective for the separation and quantification of nitroaromatic compounds. The choice between the two often depends on the sample matrix, the required sensitivity, and the thermal stability of the analyte.
-
HPLC-UV: This technique is robust, widely available, and suitable for the routine analysis of thermally labile compounds. It offers good linearity and precision. The use of a Diode Array Detector (DAD) or a multi-wavelength UV detector allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity.
-
GC-MS: This method provides excellent selectivity and sensitivity, with the mass spectrometer offering definitive identification of the analyte based on its mass spectrum. It is particularly useful for complex matrices where co-eluting peaks might interfere with UV detection in HPLC. However, it requires the analyte to be thermally stable and volatile.
Data Presentation: Performance Characteristics of Analogous Methods
The following tables summarize the performance characteristics of validated HPLC and GC-MS methods for the analysis of dinitrotoluenes, which are structurally and chemically similar to 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. These values provide a benchmark for what can be expected when developing and validating methods for the target compound.
Table 1: HPLC Method Performance for Dinitrotoluene Analysis
| Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.09 - 1.32 ppm |
| Limit of Quantification (LOQ) | 0.31 - 4.42 ppm |
| Accuracy (Recovery) | 95.3% - 104.3% |
| Precision (%RSD) | < 2% |
Data adapted from a validated RP-HPLC method for organic explosive compounds.[1]
Table 2: GC-MS Method Performance for Dinitrotoluene Analysis
| Parameter | Performance |
| Linearity (R²) | 0.9986 |
| Limit of Detection (LOD) | 5.8 pg (for TNT) |
| Limit of Quantification (LOQ) | 2.37 µg/mL |
| Accuracy (% Relative Error) | 2.3% |
| Precision (%RSD) | 3.1% |
Data adapted from a validated GC-MS method for nitroaromatic explosives in soil.[2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols for analogous compounds can serve as a starting point for the development of methods for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is based on a reversed-phase HPLC method for the separation of organic explosive compounds.[1]
1. Sample Preparation:
- Accurately weigh a standard of the analyte and dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For unknown samples, dissolve a known amount in the mobile phase and filter through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of isopropyl alcohol and water (e.g., 22:78 v/v).[1]
- Flow Rate: 1.7 mL/min.[1]
- Injection Volume: 20 µL.
- Detector: UV detector set at an appropriate wavelength for the dinitroaromatic compound (e.g., 254 nm).
- Column Temperature: Ambient or controlled (e.g., 30 °C).
3. Data Analysis:
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the analysis of nitroaromatic explosives in soil.[2][3]
1. Sample Preparation (for solid samples):
- Accurately weigh a sample of the soil into a vial.
- Add a known volume of an appropriate solvent (e.g., methylene chloride).[2]
- Extract the analytes using sonication for a specified time (e.g., 15 minutes).[2]
- Allow the solid particles to settle and carefully transfer the supernatant to a clean vial for analysis.
2. GC-MS Conditions:
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector: Splitless or pulsed splitless injection at a suitable temperature (e.g., 250 °C).
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
- Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
3. Data Analysis:
- Identify the analyte by its retention time and the fragmentation pattern in the mass spectrum.
- For quantification in SIM mode, monitor characteristic ions of the analyte.
- Generate a calibration curve using standards and determine the concentration in unknown samples.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway for the analysis of nitroaromatic compounds.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: General analytical pathway for nitroaromatic compounds.
References
- 1. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method for nitroaromatic explosives in radiologically contaminated soil for ISO/IEC 17025 accreditation (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Review of Synthesis Methods for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the synthesis methods for 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key nitroaromatic compound. The primary and most historically significant method for its preparation is the direct nitration of 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. This document details the available experimental protocols, presents quantitative data for comparison, and offers visual representations of the synthesis workflow.
Introduction
This compound is a dinitro derivative of tetralin. The introduction of two nitro groups into the aromatic ring of tetralin significantly influences its chemical properties and reactivity, making it a subject of interest in organic synthesis and medicinal chemistry. Early explorations into the synthesis of dinitrotetrahydronaphthalenes were conducted by Schroeter in 1922 and further investigated by Veselý and Kapp in 1931, laying the groundwork for understanding the electrophilic substitution on the tetralin ring system.[1] The primary synthesis route involves the direct nitration of tetralin using a mixture of nitric acid and sulfuric acid.
Synthesis Methods and Experimental Protocols
The predominant method for the synthesis of this compound is the direct nitration of tetralin. While various nitrating agents and conditions can be employed for the nitration of aromatic compounds, the use of a mixed acid system (concentrated nitric acid and concentrated sulfuric acid) is the most cited approach for this specific dinitration.
Method 1: Direct Dinitration with Mixed Acid
This classical method involves the electrophilic substitution of two nitro groups onto the aromatic ring of tetralin. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Experimental Protocol:
-
Preparation of the Nitrating Mixture: A carefully prepared mixture of concentrated nitric acid and concentrated sulfuric acid is cooled to a low temperature (typically 0-5 °C) in an ice bath. The addition of sulfuric acid to nitric acid is performed slowly and with continuous stirring to ensure proper heat dissipation.
-
Addition of Tetralin: 1,2,3,4-tetrahydronaphthalene (tetralin) is added dropwise to the cold nitrating mixture. The temperature is strictly controlled and maintained at a low level throughout the addition to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, the reaction mixture is stirred for a specific period at a controlled temperature to allow for the dinitration to proceed. The exact duration and temperature are critical parameters that influence the yield and isomer distribution.
-
Work-up: The reaction mixture is then carefully poured onto crushed ice, which leads to the precipitation of the crude dinitrotetralin isomers.
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water to remove residual acids, and then typically purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to isolate the desired this compound isomer.
Comparison of Synthesis Methods
Due to the limited availability of detailed experimental data for multiple distinct synthesis methods in the reviewed literature, a comprehensive quantitative comparison is challenging. The direct nitration with mixed acid remains the only well-established, albeit qualitatively described, method.
| Parameter | Method 1: Direct Dinitration with Mixed Acid |
| Starting Material | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |
| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |
| Reaction Conditions | Low temperature (e.g., 0-10 °C), controlled addition |
| Reported Yield | Not consistently reported in available literature |
| Purification | Recrystallization (e.g., from ethanol or acetic acid) |
| Advantages | Utilizes readily available and inexpensive reagents. A straightforward, one-step synthesis. |
| Disadvantages | Formation of multiple isomers requiring careful purification. The reaction is highly exothermic and requires strict temperature control. Use of strong, corrosive acids. Lack of detailed, modern, and optimized public procedures. |
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the direct nitration of tetralin.
Conclusion
The synthesis of this compound is primarily achieved through the direct nitration of tetralin using a mixture of concentrated nitric and sulfuric acids. While this method is conceptually straightforward and utilizes common laboratory reagents, the lack of publicly available, detailed, and optimized modern protocols presents a challenge for researchers. The formation of isomeric byproducts necessitates careful purification, and the hazardous nature of the reagents requires stringent safety precautions. Further research and publication of detailed experimental procedures with comprehensive analytical data would be highly beneficial to the scientific community, enabling more controlled and reproducible syntheses of this important compound.
References
Comparative Reactivity of Dinitrotetralin Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of dinitrotetralin isomers is crucial for optimizing synthetic routes and ensuring the stability and efficacy of final products. This guide provides a comparative analysis of dinitrotetralin isomers, drawing upon available experimental and computational data to elucidate differences in their reactivity.
The position of the nitro groups on the tetralin ring system significantly influences the electron distribution and steric environment of the molecule, leading to distinct reactivity profiles among the various isomers. While direct, comprehensive comparative studies on all possible dinitrotetralin isomers are limited in the publicly available scientific literature, this guide synthesizes existing knowledge on their synthesis and characterization to infer relative reactivity.
Isomer Distribution in the Dinitration of Tetralin
The synthesis of dinitrotetralins is primarily achieved through the nitration of tetralin. The conditions of the nitration reaction, including the nitrating agent, temperature, and solvent, play a critical role in the resulting isomer distribution. This distribution itself is an indicator of the relative reactivity of the different positions on the tetralin ring towards electrophilic substitution.
| Reactant | Nitrating Agent | Temperature (°C) | Solvent | Major Dinitrotetralin Isomers Formed | Reference |
| Tetralin | Nitric Acid/Sulfuric Acid | - | - | 5,7-Dinitrotetralin, 6,8-Dinitrotetralin | Inferred from nitration of substituted tetralins |
| 1-Nitrotetralin | Nitric Acid/Sulfuric Acid | - | - | 1,5-Dinitrotetralin, 1,7-Dinitrotetralin | Inferred from general nitration rules |
| 2-Nitrotetralin | Nitric Acid/Sulfuric Acid | - | - | 2,6-Dinitrotetralin, 2,8-Dinitrotetralin | Inferred from general nitration rules |
Note: The table above is a generalized representation based on established principles of electrophilic aromatic substitution. Specific yields and isomer ratios are highly dependent on the precise reaction conditions.
Experimental Protocols: Synthesis of Dinitrotetralin Isomers
The following is a general protocol for the dinitration of tetralin, which can be adapted to favor the formation of specific isomers.
Materials:
-
Tetralin
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Chromatography column (Silica gel)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.
-
Slowly add tetralin to the cooled acid mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.
-
Pour the reaction mixture over crushed ice and extract the organic products with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate it using a rotary evaporator.
-
Separate the resulting mixture of dinitrotetralin isomers using column chromatography on silica gel with an appropriate eluent system.
-
Characterize the isolated isomers using spectroscopic methods such as NMR and IR spectroscopy.
Reactivity Insights from Analogy: Dinitrotoluene Isomers
In the absence of extensive direct comparative data for dinitrotetralin isomers, studies on dinitrotoluene (DNT) isomers can provide valuable analogous insights. For instance, the thermal stability and decomposition pathways of DNT isomers have been studied, revealing that the relative positions of the nitro groups significantly impact their energetic properties.[1] Computational studies on nitroaromatic compounds also demonstrate that the position of nitro groups affects the electron density on the aromatic ring, which in turn influences their susceptibility to nucleophilic attack and their overall reactivity.[2][3]
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic pathway for obtaining dinitrotetralin isomers from tetralin.
Caption: Synthetic pathway for dinitrotetralin isomers.
Logical Workflow for Comparative Reactivity Analysis
A systematic approach is necessary to conduct a thorough comparative study of the reactivity of dinitrotetralin isomers. The following workflow outlines the key steps.
Caption: Workflow for a comparative reactivity study.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis and handling of nitrated compounds should only be performed by trained professionals in a controlled laboratory setting, following all appropriate safety protocols.
References
- 1. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Confirmation of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of compounds is a critical step. This guide provides a detailed comparison of elemental analysis with other common analytical techniques for the purity confirmation of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, a key intermediate in various synthetic pathways.
Elemental Analysis: The Gold Standard for Stoichiometric Purity
Elemental analysis is a fundamental technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. This method provides a direct measure of the compound's empirical formula, offering a baseline confirmation of its identity and purity. For this compound (C₁₀H₁₀N₂O₄), the theoretical elemental composition serves as the benchmark against which experimental results are compared.
Theoretical vs. Experimental Data
The purity of a synthesized batch of this compound can be quantitatively assessed by comparing the experimentally determined elemental composition with the calculated theoretical values. A close correlation between these values is a strong indicator of high purity.
| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |
| Carbon (C) | 54.06 | 53.90 - 54.20 |
| Hydrogen (H) | 4.54 | 4.50 - 4.60 |
| Nitrogen (N) | 12.61 | 12.50 - 12.70 |
| Oxygen (O) | 28.80 | (Typically by difference) |
Note: The molecular formula of this compound is C₁₀H₁₀N₂O₄, with a molecular weight of approximately 222.20 g/mol .[1][2]
Alternative Purity Analysis Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed to separate and quantify impurities.[3][4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information and can help identify unknown impurities.[1][3]
Experimental Protocol: Elemental Analysis
A detailed protocol for the elemental analysis of this compound is provided below:
Objective: To determine the weight percentages of Carbon, Hydrogen, and Nitrogen in a sample of this compound.
Instrumentation: A calibrated CHN elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide) to ensure accuracy.
-
Combustion: The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.
-
Separation and Detection: The combustion products are passed through a separation column and detected by thermal conductivity.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of this compound, incorporating elemental analysis and alternative techniques.
Caption: Workflow for the purity confirmation of a synthesized compound.
References
A comprehensive comparison of the stability of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene with its related nitroaromatic compounds is currently hindered by the limited availability of specific experimental data for this compound and its close isomers. While extensive research exists on the stability of common energetic materials, quantitative data on the thermal and impact stability of many dinitrotetralin derivatives, including the 5,7-dinitro isomer, remains scarce in publicly accessible literature.
This guide provides a framework for comparing the stability of these compounds, outlining the necessary experimental data and protocols. To offer a point of reference, stability data for well-characterized energetic materials such as 2,4,6-trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) are presented.
Data Presentation: Comparative Stability Metrics
A thorough comparison would necessitate the following quantitative data, presented in a structured format for clarity.
Table 1: Thermal Stability of Nitroaromatic Compounds
| Compound | Decomposition Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Heat of Decomposition (J/g) |
| This compound | Data not available | Data not available | Data not available |
| 2,4,6-Trinitrotoluene (TNT) | ~295[1] | ~310[1] | Varies with conditions |
| RDX | ~204 (melts), starts to decompose at ~170[2] | ~230 | ~4184 |
| HMX | ~275 | ~280 | ~2929 |
Table 2: Impact Sensitivity of Nitroaromatic Compounds
| Compound | Impact Sensitivity (H50, cm) | Drop Weight (kg) | Test Method |
| This compound | Data not available | N/A | N/A |
| 2,4,6-Trinitrotoluene (TNT) | 100 - 170 | 2.5 | ERL Type 12 |
| RDX | 28 - 32 | 2.5 | ERL Type 12 |
| HMX | 32 - 38 | 2.5 | ERL Type 12 |
Experimental Protocols
The stability of energetic materials is primarily assessed through thermal analysis and impact sensitivity testing. The following are detailed methodologies for these key experiments.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal decomposition profile of a compound, including the onset temperature of decomposition, the peak exothermic temperature, and the heat of decomposition.
Methodology:
-
A small, precisely weighed sample of the compound (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in a DSC instrument.
-
The temperature is increased at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
An exothermic peak in the DSC curve indicates the decomposition of the sample. The onset temperature, peak temperature, and the area under the peak (which corresponds to the heat of decomposition) are determined from this curve.
Impact Sensitivity Testing: Drop-Weight Impact Test (e.g., ERL Type 12)
Objective: To determine the sensitivity of a compound to initiation by impact, expressed as the H50 value, which is the height from which a standard weight has a 50% probability of causing a reaction.
Methodology:
-
A small amount of the test material (typically 30-40 mg) is placed on a standardized anvil.
-
A striker pin is placed on top of the sample.
-
A standard weight (e.g., 2.5 kg) is dropped from a known height onto the striker pin.
-
The outcome (reaction or no reaction) is observed. A reaction is typically identified by an audible report, flash, or smoke.
-
The Bruceton "up-and-down" method is commonly used to determine the H50 value. This involves a series of trials where the drop height is increased after a "no-go" and decreased after a "go".
-
Statistical analysis of the results from a series of drops (typically 25-50) is used to calculate the H50 value.
Visualization of Experimental Workflow
The logical flow of assessing the stability of a new energetic compound is crucial for systematic evaluation.
Caption: Workflow for the stability assessment of a novel energetic material.
Signaling Pathways and Stability
While not a signaling pathway in the biological sense, the decomposition of nitroaromatic compounds is governed by the chemical pathways of bond-breaking and energy release. The stability is intrinsically linked to the molecular structure.
Caption: Key molecular factors influencing the stability of nitroaromatic compounds.
References
Safety Operating Guide
Safe Disposal of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene, designed for researchers, scientists, and drug development professionals.
Hazard Assessment and Data Presentation
Due to the lack of specific data for this compound, we must infer its properties from its structural components. The base, 1,2,3,4-tetrahydronaphthalene (Tetralin), is a combustible liquid with known hazards. The addition of two nitro groups (-NO2) significantly increases the potential for explosive instability, making the compound sensitive to shock, friction, and heat.[1][3] Dinitro compounds can form shock-sensitive crystals, especially if they dry out.[1]
The table below summarizes the known hazards of the parent compound, 1,2,3,4-tetrahydronaphthalene. It is critical to assume that the dinitro-derivative possesses these hazards in addition to being a potentially explosive compound.
| Hazard Classification (1,2,3,4-Tetrahydronaphthalene) | Description | GHS Hazard Statement |
| Flammability | Combustible liquid. | H227 |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | H304 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Carcinogenicity | Suspected of causing cancer. | H351 |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects. | H411 |
| Explosive Peroxides | May form explosive peroxides. | EUH019 |
Data sourced from multiple safety data sheets for 1,2,3,4-Tetrahydronaphthalene.
Experimental Protocol: Safe Disposal Procedure
This protocol outlines the procedural steps for the safe management and disposal of this compound. This is not a chemical neutralization protocol but a guide for preparing the material for collection by a certified hazardous waste disposal service.
I. Personal Protective Equipment (PPE) and Safety Measures
-
Minimum PPE: Wear a chemical-resistant laboratory coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles that meet ANSI Z87.1 standards.[4]
-
Work Area: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of any dust or vapors.[5]
-
Emergency Equipment: Ensure an ABC-type fire extinguisher, safety shower, and eyewash station are immediately accessible.
-
No Solo Work: Never handle potentially explosive compounds when alone.[5]
-
Eliminate Ignition Sources: Keep the work area free of heat, sparks, open flames, and hot surfaces.[6] Use non-sparking tools if transferring material.
II. Visual Inspection of the Chemical Container
-
CRITICAL STEP: Before handling, carefully inspect the container from a safe distance, preferably behind a safety shield.[5][7]
-
Look for Danger Signs:
-
Action: If any of these signs are present, DO NOT TOUCH OR MOVE THE CONTAINER. [2][7] Cordon off the area, inform all lab personnel of the hazard, and contact your institution's EHS or an equivalent emergency response team immediately.[5][7]
III. Preparation for Disposal (if container is deemed safe to handle)
-
Labeling: Ensure the container is clearly labeled with the full chemical name: "this compound" and appropriate hazard pictograms (e.g., Exploding Bomb, Flame, Health Hazard, Environmental Hazard).
-
Waste Segregation: This material must be disposed of as a separate waste stream. Do not mix it with other chemical waste, especially solvents, acids, or bases.[3] Store the waste container in a secondary containment bin.
-
Waste Pickup Request: Complete a hazardous waste pickup request form as required by your institution. Clearly indicate that the waste is a "Potentially Explosive Chemical (PEC)" and a "Dinitro-aromatic compound".[2] Provide as much information as possible to the disposal team.
-
Storage: Store the securely sealed container in a designated, cool, well-ventilated hazardous waste storage area away from incompatible materials.[3][5] The storage location should be approved for potentially reactive chemicals.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow and decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. essr.umd.edu [essr.umd.edu]
- 2. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. research.wayne.edu [research.wayne.edu]
- 6. nj.gov [nj.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,7-Dinitro-1,2,3,4-tetrahydronaphthalene. It includes recommendations for personal protective equipment, operational procedures, and a disposal plan to ensure laboratory safety and regulatory compliance.
Hazard Overview
While a specific Safety Data Sheet (SDS) for this compound is not available, the parent compound, 1,2,3,4-Tetrahydronaphthalene, is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also be fatal if swallowed and enters the airways, and is suspected of causing cancer.[2] It is toxic to aquatic life with long-lasting effects.[1] A significant hazard associated with Tetrahydronaphthalene is its potential to form explosive peroxides upon exposure to air and light.[1][3]
The introduction of two nitro groups to the tetralin structure likely increases the compound's reactivity and potential for thermal decomposition, and may enhance its toxicity. Dinitro aromatic compounds are often flammable solids and can be harmful if swallowed.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[4] For prolonged contact or handling of larger quantities, heavier-duty gloves like neoprene should be considered.[5] Always inspect gloves for tears or punctures before use and replace them immediately if contaminated. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles.[3] Chemical splash goggles provide a tighter seal and are recommended when there is a higher risk of splashing. |
| Face | Face shield | A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing, explosion, or a highly exothermic reaction.[4][6] |
| Body | Flame-resistant laboratory coat | A lab coat made of materials like Nomex® provides protection against chemical splashes and potential flash fires.[4] Lab coats should be fully buttoned to cover as much skin as possible. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation (fume hood) | Engineering controls are the primary method for controlling inhalation hazards.[4] If ventilation is inadequate, a respirator may be required. Respirator use requires a formal program including medical evaluation and fit testing.[4] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes should cover the entire foot to protect against spills.[4] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Characterization: Due to its chemical structure and the hazards of its parent compound, this compound should be treated as a hazardous waste.[1]
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated items (e.g., weigh boats, pipette tips), should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
Disposal Procedure: All waste must be disposed of through an approved hazardous waste disposal facility.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain or dispose of it in regular trash.
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
